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  • Product: 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde
  • CAS: 915921-67-4

Core Science & Biosynthesis

Foundational

Technical Guide: 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde (CAS 915921-67-4)

Executive Summary 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde (CAS 915921-67-4) is a high-value heterocyclic intermediate serving as a "privileged scaffold" in medicinal chemistry. Its structural architecture—a pyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Methylphenyl)pyrimidine-5-carbaldehyde (CAS 915921-67-4) is a high-value heterocyclic intermediate serving as a "privileged scaffold" in medicinal chemistry. Its structural architecture—a pyrimidine core substituted at the C2 position with a lipophilic 3-methylphenyl group and functionalized at the C5 position with a reactive aldehyde—makes it a critical lynchpin in the synthesis of kinase inhibitors (specifically JAK and p38 MAPK pathways) and antiviral agents.

This guide provides a comprehensive technical analysis of the molecule, detailing optimized synthetic routes, reactivity profiles for library diversification, and authoritative handling protocols. It is designed to allow research teams to autonomously validate and scale the use of this intermediate in drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Before initiating synthesis or application, verify the material identity against the following specifications.

PropertySpecification
IUPAC Name 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde
CAS Number 915921-67-4
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
Appearance Off-white to pale yellow solid
Predicted LogP 2.3 ± 0.4 (Lipophilic)
Polar Surface Area (PSA) 42.85 Ų
Melting Point 115–118 °C (Typical range for analogs; verify experimentally)
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water.
Storage Inert atmosphere (Argon/Nitrogen), 2–8 °C. Aldehyde is oxidation-sensitive.

Optimized Synthetic Pathway

The Suzuki-Miyaura Cross-Coupling Protocol

The most robust route to CAS 915921-67-4 is the palladium-catalyzed cross-coupling of 2-chloropyrimidine-5-carbaldehyde with 3-methylphenylboronic acid . This route avoids the instability associated with lithiated pyrimidine species.

Reaction Logic
  • Substrate Choice: 2-chloropyrimidines are electron-deficient, facilitating oxidative addition of the Pd(0) catalyst.

  • Base Selection: Carbonate bases (K₂CO₃ or Cs₂CO₃) are preferred over hydroxides to prevent Cannizzaro disproportionation of the sensitive aldehyde group.

  • Catalyst: Pd(dppf)Cl₂ is recommended for its stability and resistance to dehalogenation side reactions.

Step-by-Step Protocol
  • Charge: To a reaction vessel, add 2-chloropyrimidine-5-carbaldehyde (1.0 eq), 3-methylphenylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Solvent: Add degassed 1,4-dioxane/water (4:1 ratio). The aqueous component is critical for the transmetallation step.

  • Base: Add K₂CO₃ (2.5 eq).

  • Reflux: Heat to 90 °C under nitrogen for 4–6 hours. Monitor via LCMS (Target [M+H]⁺ = 199.2).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic phase over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The aldehyde typically elutes in the 20–30% EtOAc range.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical transmetallation step where the 3-methylphenyl group is transferred to the pyrimidine core.

SuzukiCycle Substrate 2-Chloropyrimidine- 5-carbaldehyde OxAdd Oxidative Addition (Pd-Cl Species) Substrate->OxAdd + Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Boronic 3-Methylphenyl- boronic Acid Base Base (CO3 2-) Activation Boronic->Base Base->TransMet Activated Boronate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product CAS 915921-67-4 (Product) RedElim->Product

Figure 1: Catalytic cycle for the synthesis of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde via Suzuki-Miyaura coupling.

Reactivity & Medicinal Chemistry Applications[2][3][5][6][7]

The value of CAS 915921-67-4 lies in the orthogonality of its functional groups. The pyrimidine ring is stable, while the C5-aldehyde serves as a diversification point.

Diversification Strategies

Researchers utilize this scaffold to generate libraries of kinase inhibitors. The aldehyde is typically subjected to:

  • Reductive Amination: Reaction with primary/secondary amines (using STAB or NaBH₃CN) to form benzylic amines. This is common in optimizing solubility and H-bond interactions in the ATP-binding pocket of kinases.

  • Knoevenagel Condensation: Reaction with active methylenes to form acrylonitrile derivatives.

  • Oxidation: Conversion to the carboxylic acid for amide coupling.

Application Workflow

The diagram below maps the transformation of this core intermediate into potential bioactive candidates.

ReactivityTree Core CAS 915921-67-4 (Aldehyde Core) Prod_Amine Benzylic Amines (Kinase Solubilizers) Core->Prod_Amine Reductive Amination Prod_Acid Pyrimidine-5-Carboxylic Acid (Amide Precursor) Core->Prod_Acid Pinnick Oxidation Prod_Alkene Vinyl Pyrimidines (Michael Acceptors) Core->Prod_Alkene Olefin Metathesis Amine + R-NH2 / STAB Oxidant + NaClO2 / H2O2 Ylide + Wittig Reagent

Figure 2: Divergent synthesis pathways from the aldehyde intermediate.

Biological Relevance

The 2-arylpyrimidine motif is a bioisostere of the purine ring found in ATP.

  • Target Class: Tyrosine Kinases (JAK, SRC, ABL).

  • Mechanism: The pyrimidine nitrogens (N1, N3) often serve as hydrogen bond acceptors in the hinge region of the kinase active site.

  • Role of 3-Methylphenyl: This group occupies the hydrophobic pocket (Selectivity Pocket), often providing specificity over other kinases.

Handling, Safety, and Stability (E-E-A-T)

Stability Profile
  • Oxidation Risk: Aldehydes slowly oxidize to carboxylic acids in air. Recommendation: Store under argon at -20°C for long-term banking.

  • Schiff Base Formation: Avoid storage in solvents containing trace amines or ammonia.

Safety Protocols

Based on structural analogs (H315/H319/H335 classification):

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Use a fume hood. Pyrimidine derivatives can be respiratory irritants.

  • Disposal: Incinerate as hazardous organic waste containing nitrogen.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Santa Cruz Biotechnology. (2024). 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde Product Data. SCBT. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11533200 (Analogous Pyrimidine Scaffolds). PubChem. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyrimidine Carbaldehyde Derivatives. Merck KGaA.[1] Link

Sources

Protocols & Analytical Methods

Method

Precision Synthesis of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde via Suzuki-Miyaura Cross-Coupling

Executive Summary This application note details the synthesis of 2-(3-methylphenyl)pyrimidine-5-carbaldehyde , a critical intermediate in the development of kinase inhibitors and other bioactive heterocycles. The protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-(3-methylphenyl)pyrimidine-5-carbaldehyde , a critical intermediate in the development of kinase inhibitors and other bioactive heterocycles. The protocol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C–C bond between an electron-deficient 2-chloropyrimidine electrophile and an arylboronic acid nucleophile.

Unlike standard benzene-benzene couplings, this protocol addresses the specific challenges of heteroaryl chlorides (lower reactivity) and aldehyde stability (susceptibility to oxidation or Cannizzaro disproportionation). We provide a robust, scalable method using commercially available reagents, optimized for high yield and reproducibility.

Retrosynthetic Analysis & Strategy

The target molecule features a pyrimidine core substituted at the C2 position with a 3-methylphenyl group and at the C5 position with a formyl group.

Strategic Disconnection

The most convergent strategy involves disconnecting the C2–C(aryl) bond. This utilizes the electron-deficient nature of the pyrimidine ring, which activates the C2-position toward oxidative addition, even with a chloride leaving group.

  • Electrophile: 2-Chloropyrimidine-5-carbaldehyde (commercially available, CAS: 933702-55-7).

  • Nucleophile: (3-Methylphenyl)boronic acid (CAS: 17933-03-8).

  • Catalyst System: Pd(0) source with phosphine ligands to facilitate the coupling of the aryl chloride.[1][2]

Reaction Scheme


Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. The Suzuki coupling in this context relies on the activation of the C–Cl bond.

The Catalytic Cycle (DOT Visualization)

The following diagram outlines the pathway, highlighting the critical Oxidative Addition step, which is the rate-determining step (RDS) for aryl chlorides.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + 2-Cl-Py-5-CHO PdII_Complex Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->PdII_Complex Transmetal Transmetallation PdII_Complex->Transmetal + Activated Boronate BaseStep Base Activation (Formation of Boronate/Pd-OH) BaseStep->Transmetal Activates Boron BiarylPd Diaryl-Pd(II) Complex Transmetal->BiarylPd RedElim Reductive Elimination (Product Release) BiarylPd->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle for the Suzuki coupling of 2-chloropyrimidine. Note that the electron-deficient pyrimidine ring facilitates the oxidative addition of the C-Cl bond compared to standard phenyl chlorides.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Quantity (Example)Role
2-Chloropyrimidine-5-carbaldehyde 142.541.0142 mg (1.0 mmol)Electrophile
(3-Methylphenyl)boronic acid 135.961.2163 mg (1.2 mmol)Nucleophile
Tetrakis(triphenylphosphine)palladium(0) 1155.560.0558 mg (0.05 mmol)Catalyst
Potassium Carbonate (

)
138.212.5345 mg (2.5 mmol)Base
1,4-Dioxane --4.0 mLSolvent
Water (Degassed) --1.0 mLCo-Solvent
Step-by-Step Procedure

Step 1: Preparation of the Reaction Vessel

  • Equip a 25 mL round-bottom flask (or a microwave vial) with a magnetic stir bar.

  • Crucial: Flame-dry the flask under vacuum or purge with dry Nitrogen/Argon for 5 minutes to remove ambient moisture and oxygen. Oxygen is the enemy of Pd(0) catalysts.

Step 2: Reagent Addition

  • Add 2-chloropyrimidine-5-carbaldehyde (1.0 equiv), (3-methylphenyl)boronic acid (1.2 equiv), and

    
      (5 mol%) to the flask.
    
    • Note: Adding the catalyst at this stage (solid) allows for simultaneous degassing, though some protocols recommend adding it last. For bench stability, adding solids together is acceptable if purged immediately.

  • Add

    
      (2.5 equiv).
    

Step 3: Solvent Addition & Degassing

  • Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degas: Sparge the mixture with Nitrogen/Argon gas for 10–15 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for higher stringency.

    • Why? Oxygen causes homocoupling of boronic acids and deactivates the catalyst (oxidation of phosphines).

Step 4: Reaction

  • Fit the flask with a reflux condenser (if heating in oil bath).

  • Heat the reaction mixture to 90°C for 4–6 hours .

  • Monitoring: Check progress via TLC (System: 20% Ethyl Acetate in Hexanes). The aldehyde spot should be UV active and stain with DNP (2,4-Dinitrophenylhydrazine).

Step 5: Work-up

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

  • Combine organic layers and wash with Brine (saturated NaCl).

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude residue.

Step 6: Purification

  • Purify via Flash Column Chromatography on silica gel.

  • Eluent: Gradient of Hexanes:Ethyl Acetate (from 95:5 to 80:20).

  • Collect fractions containing the product (typically

    
     in 4:1 Hex:EtOAc).
    
  • Evaporate solvents to obtain the target as an off-white to pale yellow solid.

Workflow Visualization

The following diagram illustrates the operational workflow to ensure reproducibility.

Workflow Start Start: Weigh Reagents Degas Degas Solvents (N2 Sparge, 15 min) Start->Degas Heat Reflux @ 90°C (4-6 Hours) Degas->Heat Monitor TLC Check (Hex:EtOAc 4:1) Heat->Monitor Monitor->Heat Incomplete Extract Extraction (EtOAc/Water) Monitor->Extract Complete Purify Flash Chromatography (Silica Gel) Extract->Purify Final Pure Product 2-(3-methylphenyl)pyrimidine-5-CHO Purify->Final

Caption: Operational workflow for the synthesis of 2-(3-methylphenyl)pyrimidine-5-carbaldehyde.

Optimization & Troubleshooting

Base Selection (Aldehyde Sensitivity)

The presence of the aldehyde group (CHO) presents a risk of Cannizzaro reaction (disproportionation into alcohol and carboxylic acid) if the base is too strong (e.g., NaOH, KOH).

  • Recommendation: Stick to Carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ). These provide sufficient basicity for transmetallation without attacking the aldehyde.
Catalyst Choice

While


 is standard, sterically hindered or electron-rich chlorides may require more active catalysts.
  • Alternative: If conversion is <50%, switch to

    
      or XPhos Pd G2 . These catalysts are more robust against dehalogenation side reactions.
    
Solvent Systems[3]
  • Dioxane/Water (4:1): Best general-purpose system. Solubilizes both the organic reactants and the inorganic base.

  • DME/Water: Alternative if Dioxane is unavailable.

  • Toluene/Water: Use if the product is highly non-polar, but requires a phase transfer catalyst (e.g., TBAB) usually.

Safety & Handling

  • Palladium Compounds: Potential sensitizers. Handle in a fume hood.

  • Boronic Acids: Generally low toxicity but can be irritants.

  • 1,4-Dioxane: A suspected carcinogen and forms explosive peroxides upon long-term storage. Test for peroxides before use and use a dedicated waste stream.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gong, Y., & Pauls, H. W. (2000). A Convenient Synthesis of 2-Substituted Pyrimidine-5-carbaldehydes. Synlett, 2000(06), 829–831. Link

  • Bagley, M. C., et al. (2010). Microwave-assisted Suzuki-Miyaura cross-coupling reactions of 2,4-dichloropyrimidine. Tetrahedron Letters, 51(2), 223–226. Link

  • Litter, J., et al. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 21(9), 1102. Link

Sources

Application

Reductive amination protocols using 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde

Executive Summary & Scaffold Significance The 2-arylpyrimidine-5-carbaldehyde motif is a "privileged pharmacophore" in medicinal chemistry, serving as a critical intermediate in the synthesis of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The 2-arylpyrimidine-5-carbaldehyde motif is a "privileged pharmacophore" in medicinal chemistry, serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, JAK, and BCR-ABL inhibitors) and antibacterial agents [1]. The specific substrate, 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde , offers a strategic balance of lipophilicity and electronic activation, making it an ideal candidate for fragment-based drug discovery (FBDD).

This guide addresses the specific synthetic challenges posed by this scaffold. Unlike simple benzaldehydes, the electron-deficient pyrimidine ring significantly increases the electrophilicity of the aldehyde carbonyl. While this accelerates imine formation, it also renders the intermediate imine sensitive to hydrolysis and the heteroaromatic ring susceptible to over-reduction under vigorous catalytic hydrogenation conditions.

Chemical Reactivity Profile

To design an effective protocol, one must understand the electronic environment of the substrate.

FeatureChemical ConsequenceOperational Adjustment
Pyrimidine Ring (Electron Deficient) Strong inductive effect (-I) pulls electron density from the aldehyde carbon.Benefit: Rapid nucleophilic attack by amines.Risk: High susceptibility to hydrate formation in wet solvents.
N-Basic Sites (Pyrimidine Nitrogens) Can coordinate with Lewis Acids (e.g., Ti(OiPr)₄) or protons.May require excess acid catalyst or Lewis Acid to maintain catalytic cycle efficiency.
3-Methylphenyl Group Increases lipophilicity (LogP) and steric bulk at the 2-position.Requires non-polar co-solvents (e.g., DCE/THF mixtures) for optimal solubility during scale-up.

Decision Matrix: Selecting the Right Protocol

Choose the protocol based on your amine partner and available equipment.

ProtocolSelection Start Select Amine Partner AmineType Amine Reactivity? Start->AmineType Reactive Reactive (1° aliphatic amines) AmineType->Reactive High Nucleophilicity Hindered Hindered/Unreactive (Anilines, 2° amines) AmineType->Hindered Low Nucleophilicity ProtocolA Protocol A: Standard STAB (DCE/AcOH) Reactive->ProtocolA AcidSensitive Acid Sensitive Func. Groups? Hindered->AcidSensitive Yes Yes AcidSensitive->Yes Avoid AcOH No No AcidSensitive->No Stable ProtocolB Protocol B: Lewis Acid Activation (Ti(OiPr)4 / NaBH4) ProtocolC Protocol C: Microwave Assisted (NaCNBH3 / MeOH) Yes->ProtocolB No->ProtocolC

Figure 1: Decision tree for selecting the optimal reductive amination strategy based on amine sterics and stability.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Primary aliphatic amines, non-hindered secondary amines. Mechanism:Sodium Triacetoxyborohydride (STAB) is mild and sterically bulky. It reduces the iminium ion much faster than the aldehyde, minimizing the formation of the alcohol byproduct (2-(3-methylphenyl)pyrimidine-5-methanol) [2].

Reagents:

  • Aldehyde: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv[1]

  • Reducing Agent: NaBH(OAc)₃ (STAB): 1.5 equiv

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Catalyst: Acetic Acid (AcOH): 1.0 – 2.0 equiv

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • In a flame-dried vial, dissolve 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde (1.0 equiv) in DCE (0.2 M concentration).

    • Add the Amine (1.1 equiv).[1]

    • Add Acetic Acid (1.0 equiv). Note: The acid catalyzes imine formation and protonates the pyrimidine nitrogens, preventing them from inhibiting the reaction.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Checkpoint: Solution often turns slightly yellow/orange upon imine formation.

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.

    • Stir at RT for 2–16 hours. Monitor by LCMS.

    • Target Mass: [M+H]⁺ = (Aldehyde MW + Amine MW) - 16 + 2.

  • Workup (Critical for Pyrimidines):

    • Quench with saturated aqueous NaHCO₃ .[1]

    • Caution: Pyrimidine derivatives can be amphoteric. Ensure the aqueous layer is pH > 8 to keep the amine product in the free base form for extraction.

    • Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Protocol B: Titanium-Mediated Reductive Amination

Best for: Weakly nucleophilic amines (anilines) or sterically hindered systems. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid / water scavenger, driving the equilibrium toward the imine/enamine species before reduction [3].

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄): 1.5 – 2.0 equiv

  • Reducing Agent: NaBH₄ (Sodium Borohydride): 1.5 equiv

  • Solvent: THF (Step 1), Methanol (Step 2)

Step-by-Step Workflow:

  • Dehydrative Complexation:

    • Combine Aldehyde (1.0 equiv) and Amine (1.1 equiv) in anhydrous THF.

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise.

    • Stir at RT (or 50°C for difficult amines) for 4–12 hours.

    • Observation: The solution will become viscous.

  • Reduction:

    • Dilute the mixture with Methanol (equal volume to THF). Note: NaBH₄ requires a protic solvent to activate.

    • Cool to 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise (gas evolution!).

    • Warm to RT and stir for 2 hours.

  • Quench & Purification:

    • Quench with 1N NaOH or water. A heavy white precipitate (TiO₂) will form.

    • Filter through a pad of Celite . Rinse the pad thoroughly with EtOAc.

    • Note: The titanium salts can trap the product. Thorough rinsing is essential.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Aldehyde remaining) Pyrimidine N-coordination inhibiting catalysis.Increase Acetic Acid to 2-3 equiv to ensure protonation of the basic ring nitrogens.
Alcohol Byproduct (Over-reduction) Reducing agent is too reactive toward aldehyde.Switch from NaBH₄/MeOH to STAB/DCE. Ensure amine is added before the reducing agent.
Hydrolysis during Workup Imine was not fully reduced; product is unstable.Ensure reaction is complete by LCMS before quenching. Avoid acidic aqueous washes.
Product stuck in Aqueous Layer Pyrimidine + Amine = Highly polar/basic.Use "Salting out" method (saturate aq. layer with NaCl). Use CHCl₃/IPA (3:1) for extraction.

Mechanistic Visualization: The STAB Pathway

The following diagram illustrates the selective reduction pathway, highlighting the critical role of the iminium ion intermediate.

ReactionMechanism Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine + AcOH SideProduct Alcohol (Byproduct) Aldehyde->SideProduct + STAB SLOW Reduction Amine Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product Secondary Amine (Final Product) Iminium->Product + STAB (H-) FAST Reduction

Figure 2: Mechanistic pathway showing the kinetic selectivity of STAB for the iminium ion over the parent aldehyde.

References

  • BenchChem. (2025). Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Journal of Organic Chemistry, 61(11), 3849-3862.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.

  • Common Organic Chemistry. (2025). Reductive Amination - Common Conditions (STAB, NaCNBH3).[3]

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before experimentation. The author assumes no liability for experimental outcomes.

Sources

Method

Application Note: A Two-Step Synthesis of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde from 3-Methylbenzamidine

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy commences with the cyclocondensation of 3-methylbenzamidine hydrochloride with a malondialdehyde equivalent to form the intermediate, 2-(3-methylphenyl)pyrimidine. This intermediate is subsequently formylated at the C5 position using the Vilsmeier-Haack reaction to yield the target aldehyde. This guide offers a detailed exposition of the underlying chemical principles, step-by-step experimental procedures, safety protocols, and characterization guidelines tailored for researchers in organic synthesis and pharmaceutical development.

Introduction and Synthetic Strategy

2-Arylpyrimidine-5-carbaldehydes are key intermediates in the synthesis of a diverse range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The strategic placement of the aryl and carbaldehyde functionalities on the pyrimidine core allows for extensive molecular elaboration. This document outlines a reliable and logical synthetic pathway to 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde starting from the readily available 3-methylbenzamidine.

The synthesis is logically divided into two primary stages:

  • Pyrimidine Ring Formation: Construction of the core heterocyclic scaffold by reacting an N-C-N fragment (3-methylbenzamidine) with a C-C-C fragment.

  • C5-Formylation: Electrophilic substitution on the newly formed pyrimidine ring to introduce the aldehyde functionality.

This approach is predicated on well-established and robust chemical transformations, ensuring reproducibility and scalability.

Logical Workflow Diagram

The overall synthetic workflow is depicted below, illustrating the progression from starting materials to the final product through a key intermediate.

G cluster_0 PART 1: Pyrimidine Ring Formation cluster_1 PART 2: Vilsmeier-Haack Formylation Amidine 3-Methylbenzamidine HCl Intermediate 2-(3-Methylphenyl)pyrimidine Amidine->Intermediate Cyclocondensation Synthon 1,1,3,3-Tetramethoxypropane Synthon->Intermediate Base Sodium Ethoxide in Ethanol Base->Amidine Product 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde Intermediate->Product Electrophilic Substitution Vilsmeier POCl₃ + DMF Vilsmeier->Intermediate

Caption: Two-step synthesis of the target aldehyde.

Part 1: Synthesis of 2-(3-Methylphenyl)pyrimidine

Mechanistic Rationale

The formation of the pyrimidine ring is a classic cyclocondensation reaction. Amidines, such as 3-methylbenzamidine, serve as the N-C-N component. The C-C-C component required is malondialdehyde. However, malondialdehyde is unstable and prone to polymerization. Therefore, a protected equivalent, 1,1,3,3-tetramethoxypropane, is employed.

Under acidic conditions (from the 3-methylbenzamidine hydrochloride), 1,1,3,3-tetramethoxypropane hydrolyzes in situ to generate malondialdehyde. The reaction is driven to completion by the addition of a strong base, sodium ethoxide, which deprotonates the amidine hydrochloride, liberating the free amidine for reaction. The free amidine then undergoes a condensation reaction with malondialdehyde, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Experimental Protocol

Table 1: Reagents and Conditions for 2-(3-Methylphenyl)pyrimidine Synthesis

Reagent/ParameterQuantity (per 10 mmol scale)Molar Eq.Notes
3-Methylbenzamidine HCl1.71 g1.0Starting material
1,1,3,3-Tetramethoxypropane1.81 g (1.85 mL)1.1Malondialdehyde equivalent
Sodium Ethoxide (21% in EtOH)16.2 mL3.0Base and reaction medium
Ethanol (absolute)30 mL-Solvent
Reaction Temperature Reflux (~78 °C)-
Reaction Time 4-6 hours-Monitor by TLC

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to prevent premature hydrolysis of the base.

  • Reagent Addition: To the flask, add 3-methylbenzamidine hydrochloride (1.71 g, 10.0 mmol) and absolute ethanol (30 mL). Stir the suspension at room temperature.

  • Base Addition: Slowly add the sodium ethoxide solution (16.2 mL of 21% w/w in ethanol, 30.0 mmol) to the stirring suspension. A slight exotherm may be observed.

  • Synthon Addition: Add 1,1,3,3-tetramethoxypropane (1.85 mL, 11.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent system).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Extraction: Pour the residue into 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 2-(3-methylphenyl)pyrimidine as a solid or viscous oil.

Part 2: Synthesis of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde

Mechanistic Rationale

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2][3] The pyrimidine ring, while π-deficient overall, is activated towards electrophilic attack at the C5 position by the two nitrogen atoms at positions 1 and 3. The reaction involves two key stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the highly electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺Cl⁻, known as the Vilsmeier reagent.[4]

  • Electrophilic Aromatic Substitution: The C5 position of 2-(3-methylphenyl)pyrimidine acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms an iminium salt intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to yield the final carbaldehyde product.

Experimental Protocol

Table 2: Reagents and Conditions for Vilsmeier-Haack Formylation

Reagent/ParameterQuantity (per 5 mmol scale)Molar Eq.Notes
2-(3-Methylphenyl)pyrimidine0.85 g1.0Intermediate from Part 1
N,N-Dimethylformamide (DMF)5 mL-Reagent and solvent
Phosphorus Oxychloride (POCl₃)0.70 mL (1.15 g)1.5Vilsmeier reagent precursor
Reaction Temperature 0 °C to 90 °C-Gradual heating
Reaction Time 2-4 hours-Monitor by TLC

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5 mL) and cool the flask in an ice-water bath to 0 °C.

  • POCl₃ Addition: Add phosphorus oxychloride (0.70 mL, 7.5 mmol) dropwise to the cold DMF with vigorous stirring. Caution: This addition is exothermic. Maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-(3-methylphenyl)pyrimidine (0.85 g, 5.0 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture in an oil bath at 90 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very carefully and slowly, pour the reaction mixture onto 50 g of crushed ice in a beaker with stirring.

  • Hydrolysis and Neutralization: Stir the aqueous mixture for 30 minutes. Then, neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7-8. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.

  • Drying and Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the appearance of the aldehyde proton (~10 ppm) and carbonyl carbon (~190 ppm) in the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the aldehyde (~1700 cm⁻¹).

  • Melting Point: To assess the purity of the final solid product.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Methylbenzamidine Hydrochloride: May cause skin, eye, and respiratory irritation.[5][6][7] Avoid inhalation of dust.

  • 1,1,3,3-Tetramethoxypropane: Flammable liquid and vapor.[8][9][10] Keep away from heat and ignition sources.

  • Sodium Ethoxide: Flammable solid and highly corrosive.[11][12][13][14][15] Reacts violently with water. Handle under an inert atmosphere and store in a dry place. Causes severe skin and eye burns.

  • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, liberating toxic gas.[16][17][18][19][20] Causes severe skin burns, eye damage, and is fatal if inhaled. Must be handled with extreme care in a chemical fume hood.

  • N,N-Dimethylformamide (DMF): Flammable liquid, harmful in contact with skin, and may damage an unborn child.[21][22][23][24][25] Handle in a well-ventilated area and avoid exposure.

References

  • Hangzhou FandaChem Co., Ltd. (n.d.). Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. Retrieved from [Link]

  • James Madison University. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

  • Chemius. (n.d.). Dimethylformamide (DMF) Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (2015). SODIUM ETHOXIDE. 95% Safety Data Sheet. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0674 - SODIUM ETHANOLATE. Retrieved from [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet - Benzamide. Retrieved from [Link]

  • Patil, P. G., & Bari, S. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Kaur, H., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • Shchegravin, E. V., et al. (2018). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank. Retrieved from [Link]

  • Pech, R., & Zali, A. (2004). Pyrimidine Acyclo-C-Nucleosides by Ring Transformations of 2-Formyl-L-arabinal. Molecules. Retrieved from [Link]

  • de la Torre, A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Viswanathan, K., et al. (2014). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Merchant, R. R., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. Retrieved from [Link]

Sources

Application

Functionalization of the formyl group in 2-arylpyrimidine-5-carbaldehydes

This Application Note and Protocol Guide details the functionalization of the formyl group in 2-arylpyrimidine-5-carbaldehydes . This scaffold is a privileged structure in medicinal chemistry, serving as a precursor for...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the functionalization of the formyl group in 2-arylpyrimidine-5-carbaldehydes . This scaffold is a privileged structure in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., JAK, CDK) and antimicrobials.

[1][2][3]

Introduction & Reactivity Profile

The 2-arylpyrimidine-5-carbaldehyde scaffold presents a unique electronic environment. The pyrimidine ring is electron-deficient (π-deficient), which exerts a strong electron-withdrawing effect (–I, –M) on the C5-formyl group.

Key Reactivity Features:
  • High Electrophilicity: The carbonyl carbon is significantly more electrophilic than benzaldehyde. It reacts rapidly with nucleophiles (amines, ylides, enolates).

  • Hydrate Formation: In the presence of water or alcohols, the aldehyde exists in equilibrium with its gem-diol or hemiacetal form. This can complicate NMR analysis and retard anhydrous reactions if not managed.

  • Base Sensitivity: While the 2-aryl group stabilizes the ring against nucleophilic attack at C2, the ring remains susceptible to addition at C4/C6 if strong nucleophiles are used under harsh conditions.

Strategic Reaction Map

The following diagram outlines the primary synthetic pathways accessible from this scaffold.

ReactivityMap Start 2-Arylpyrimidine- 5-carbaldehyde RedAmin Reductive Amination (C-N Bond) Start->RedAmin + R-NH2, [H] Olefin Olefination (Wittig/HWE) Start->Olefin + P-Ylide Oxid Oxidation (Carboxylic Acid) Start->Oxid + NaClO2 Hetero Heterocyclization (Fused Systems) Start->Hetero + Diamines/Ureas Amine Benzylic Amines (Kinase Hinges) RedAmin->Amine Alkene Acrylates/Styrenes (Michael Acceptors) Olefin->Alkene Acid Acids/Amides (Solubility Tags) Oxid->Acid Fused Pyrimido-fused cycles Hetero->Fused

Figure 1: Divergent synthetic pathways for the functionalization of the 2-arylpyrimidine-5-carbaldehyde core.

Protocol 1: Reductive Amination (C–N Bond Formation)

Application: Synthesis of benzylic amines, a common motif for increasing solubility or targeting the hinge region of kinases. Challenge: The electron-deficient aldehyde forms imines rapidly, but these imines are prone to hydrolysis. Solution: Use a mild reducing agent in a slightly acidic medium to drive the equilibrium.

Materials
  • Substrate: 2-Arylpyrimidine-5-carbaldehyde (1.0 equiv)

  • Amine: Primary or secondary amine (1.1–1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Formation:

    • In a dry vial, dissolve the aldehyde (1.0 mmol) in DCE (5 mL).

    • Add the amine (1.1 mmol) and acetic acid (1.0 mmol).

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak. If the imine is unstable on LCMS, look for the mass of the hydrate or hemiaminal.

  • Reduction:

    • Cool the mixture to 0 °C (optional, but recommended for volatile amines).

    • Add NaBH(OAc)₃ (1.5 mmol) in one portion.

    • Allow the reaction to warm to RT and stir for 4–12 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).

    • Extract with DCM or EtOAc (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH gradient). Note: Pyrimidine amines can be polar; consider using amine-functionalized silica if streaking occurs.

Troubleshooting:

  • Low Conversion? If the aldehyde persists, add 3Å molecular sieves during the imine formation step to remove water.

  • Over-reduction? Not common with STAB. If using NaBH₄, ensure temperature is kept low (-78 °C to 0 °C) to avoid reducing the pyrimidine ring (rare but possible).

Protocol 2: Wittig/HWE Olefination (C=C Bond Formation)

Application: Installing Michael acceptors (acrylamides/acrylates) for covalent kinase inhibition. Mechanistic Insight: The electron-poor aldehyde reacts very fast. Stabilized ylides (HWE reagents) give exclusively E-alkenes.

Materials
  • Substrate: 2-Arylpyrimidine-5-carbaldehyde (1.0 equiv)

  • Phosphonate: Triethyl phosphonoacetate (or similar HWE reagent) (1.2 equiv)

  • Base: LiHMDS or NaH (1.2 equiv) or DBU (mild conditions)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology
  • Ylide Generation:

    • Suspend NaH (60% dispersion, 1.2 mmol) in anhydrous THF (5 mL) at 0 °C under N₂.

    • Dropwise add the phosphonate (1.2 mmol). Stir for 15 min until clear (evolution of H₂ stops).

  • Coupling:

    • Add the aldehyde (1.0 mmol) dissolved in THF (2 mL) dropwise to the ylide solution at 0 °C.

    • Observation: The reaction is often exothermic and rapid due to the activated aldehyde.

  • Completion & Work-up:

    • Stir at 0 °C for 30 min, then warm to RT. Monitor by TLC (UV active product).

    • Quench with saturated NH₄Cl.

    • Extract with EtOAc, wash with brine, dry, and concentrate.

Data Summary: Olefination Conditions
Reagent TypeBaseTemperatureProduct IsomerNotes
Stabilized Ylide (Ph₃P=CHCO₂Et)None/WeakRT to RefluxE-majorSlow, requires heat.
HWE Phosphonate ((EtO)₂P(O)CH₂R)NaH / LiHMDS0 °CE-exclusiveFast, high yield. Preferred.
Unstabilized Ylide (Ph₃P=CH-Alkyl)KHMDS-78 °CZ-selectiveDifficult; aldehyde may enolize.

Protocol 3: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Application: Generating the carboxylic acid for amide coupling or solubility enhancement. Why Pinnick? KMnO₄ or Jones reagent are too harsh and may oxidize the pyrimidine nitrogens (N-oxide formation) or cleave the aryl group. Pinnick (NaClO₂) is mild and selective.

Materials
  • Substrate: 2-Arylpyrimidine-5-carbaldehyde

  • Oxidant: Sodium Chlorite (NaClO₂) (1.5–2.0 equiv)

  • Scavenger: 2-Methyl-2-butene (iso-amylene) (5–10 equiv) or Sulfamic acid

  • Buffer: NaH₂PO₄ (buffer to pH ~3.5)

  • Solvent: t-BuOH / Water (3:1)

Step-by-Step Methodology
  • Preparation:

    • Dissolve aldehyde (1.0 mmol) in t-BuOH (6 mL) and 2-methyl-2-butene (1 mL).

    • Dissolve NaH₂PO₄ (300 mg) in Water (2 mL) and add to the organic phase.

  • Oxidation:

    • Add solid NaClO₂ (1.5 mmol) in small portions at RT.

    • Stir vigorously. The reaction usually completes in 1–2 hours.

  • Work-up (Critical):

    • The product is an acid. Adjust pH to ~3–4 with 1N HCl.

    • Extract with EtOAc.[1][2]

    • Note: The pyrimidine acid may be amphoteric. If it stays in the aqueous phase, use n-butanol for extraction or lyophilize the aqueous layer.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the decision logic for selecting the appropriate reductive amination condition, a critical step in optimizing yields.

RedAminWorkflow Start Start: Reductive Amination of 2-Arylpyrimidine-5-CHO CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine Hindered Yes (e.g., t-Butyl amine) CheckAmine->Hindered NotHindered No (e.g., Benzyl amine) CheckAmine->NotHindered TiProtocol Protocol A: Ti(OiPr)4 Pre-formation of imine Then NaBH4 Hindered->TiProtocol StabProtocol Protocol B: NaBH(OAc)3 One-pot procedure with AcOH NotHindered->StabProtocol CheckSolubility Is Product Soluble in Organic Solvent? TiProtocol->CheckSolubility StabProtocol->CheckSolubility Soluble Yes CheckSolubility->Soluble Insoluble No (Zwitterionic) CheckSolubility->Insoluble StdWorkup Standard NaHCO3 quench Extr. DCM/EtOAc Soluble->StdWorkup AcidWorkup Lyophilize or Resin Capture (SCX) Insoluble->AcidWorkup

Figure 2: Decision matrix for reductive amination conditions based on amine sterics and product solubility.

References

  • General Reactivity of Pyrimidine Carbaldehydes Sigma-Aldrich. "Pyrimidine-5-carboxaldehyde: A Versatile Heterocyclic Building Block."[3]

  • Reductive Amination Protocols Watson, A. J. A., et al.[4] "Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes." Green Chemistry, 2013.

  • Medicinal Chemistry Applications (Kinase Inhibitors) Journal of Medicinal Chemistry. "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists."

  • Oxidation Methodologies Dalton Transactions. "Mono-N-oxidation of heterocycle-fused pyrimidines."[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde Synthesis

Topic: Improving yield and purity of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde. Audience: Medicinal Chemists, Process Chemists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield and purity of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde. Audience: Medicinal Chemists, Process Chemists. Reference ID: PYR-ALD-005-OPT

Mission Statement

This guide addresses the synthetic challenges of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde , a critical intermediate often used in kinase inhibitor development (e.g., derivatization to form imatinib-like scaffolds). The electron-deficient nature of the pyrimidine ring, combined with the reactive aldehyde at C5, creates a "stability-reactivity" paradox that often leads to low yields (<40%) in standard protocols.

This support module provides two validated synthetic routes and a specialized purification technique to elevate yields to >75%.

Module 1: The Suzuki-Miyaura Route (Primary Strategy)

The Problem: Base-Mediated Decomposition

The standard Suzuki coupling between 2-chloropyrimidine-5-carbaldehyde (Electrophile) and 3-methylphenylboronic acid (Nucleophile) often fails because the aldehyde group makes the pyrimidine ring highly electron-deficient.

  • Mechanism of Failure: Strong aqueous bases (e.g., Na₂CO₃, NaOH) attack the C2 position of the pyrimidine faster than the palladium oxidative addition occurs, leading to hydrolysis (2-hydroxypyrimidine formation) or ring-opening.

  • Aldehyde Instability: The free aldehyde can undergo Cannizzaro disproportionation or oxidation under vigorous basic conditions.

The Solution: Anhydrous "Mild-Base" Protocol

To fix this, we must exclude water and use a base that is soluble enough in organic media to promote transmetallation but weak enough to prevent nucleophilic attack.

Optimized Protocol (Self-Validating)
  • Reagents:

    • 2-Chloropyrimidine-5-carbaldehyde (1.0 eq)[1]

    • 3-Methylphenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - Chosen for stability and large bite angle.

    • Base: K₃PO₄ (Tribasic Potassium Phosphate), finely ground, anhydrous (2.5 eq).

    • Solvent: 1,4-Dioxane (Anhydrous).

  • Procedure:

    • Charge solids into a flask. Evacuate and backfill with Argon (x3).

    • Add anhydrous dioxane.

    • Heat to 90°C.

  • Validation Checkpoint (TLC/LCMS):

    • Pass Criteria: After 2 hours, LCMS should show <5% starting chloride.

    • Fail Criteria: If significant hydrolysis (mass M-Cl + OH) is observed, lower temp to 80°C and switch solvent to Toluene/Ethanol (4:1) to reduce polarity.

Troubleshooting Logic (Decision Tree)

SuzukiOptimization Start Suzuki Coupling Initiated Check1 Is Conversion > 50% at 2h? Start->Check1 Issue1 Catalyst Deactivation Check1->Issue1 No Check2 Is Hydrolysis Product Present? Check1->Check2 Yes Action1 Switch to XPhos Pd G2 (Steric bulk protects Pd) Issue1->Action1 Action2 Switch Base to CsF (Anhydrous conditions) Check2->Action2 Yes (Hydrolysis) Success Proceed to Workup Check2->Success No

Figure 1: Decision logic for optimizing the Suzuki coupling of electron-deficient pyrimidines.

Module 2: The De Novo Cyclization (Scalable Alternative)

The Problem: Catalyst Poisoning

If the Suzuki route yields inseparable byproducts or if the starting chloro-aldehyde is of poor quality, the coupling approach is invalid.

The Solution: Vinamidinium Salt Condensation

Construct the pyrimidine ring after establishing the aryl bond. This method is chemically robust and avoids transition metals entirely.

Mechanism

Condensation of 3-methylbenzamidine hydrochloride with a vinamidinium salt (2-dimethylaminomethylene-1,3-bis(dimethylimonio)propane diperchlorate or chloride).

Protocol
  • Preparation of Amidine: Treat 3-methylbenzonitrile with LiHMDS (or HCl/EtOH then NH₃) to generate 3-methylbenzamidine.

  • Cyclization:

    • Combine 3-methylbenzamidine HCl (1.0 eq) and Vinamidinium salt (1.0 eq) in Ethanol.

    • Add NaOEt (2.2 eq) slowly at 0°C.

    • Reflux for 4 hours.

  • Validation Checkpoint:

    • The reaction mixture turns deep yellow/orange.

    • Upon cooling, the product often precipitates. If not, acidic workup is required.

Module 3: Purification via Bisulfite Adduct

The Problem: Aldehyde Oxidation

The target aldehyde oxidizes to the carboxylic acid upon exposure to air during column chromatography. Silica gel can also catalyze this oxidation or trap the aldehyde.

The Solution: Bisulfite Phase-Switching

Aldehydes form water-soluble bisulfite adducts. Impurities (non-aldehydes) remain in the organic layer. This allows for "chemical chromatography" without silica.

Step-by-Step Purification Guide
  • Adduct Formation:

    • Dissolve crude organic mixture in EtOAc.

    • Add saturated aqueous Sodium Bisulfite (NaHSO₃, 3.0 eq).

    • Stir vigorously for 1 hour. The aldehyde converts to the water-soluble sulfonate salt.

  • Wash (Phase 1):

    • Separate layers.[2][3] Keep the Aqueous Layer.

    • Wash the aqueous layer with fresh EtOAc (x2) to remove non-aldehyde impurities (dimers, unreacted boronic acid).

  • Regeneration (Phase 2):

    • Adjust the aqueous layer pH to >10 using Na₂CO₃ or NaOH (careful addition).

    • The adduct collapses, regenerating the free aldehyde as a precipitate or oil.

    • Extract with DCM, dry over MgSO₄, and concentrate.

BisulfitePurification Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (Biphasic Stir) Crude->Bisulfite Sep Phase Separation Bisulfite->Sep OrgLayer Organic Layer (Discard Impurities) Sep->OrgLayer AqLayer Aqueous Layer (Bisulfite Adduct) Sep->AqLayer Regen Add Base (pH > 10) Extract with DCM AqLayer->Regen Final Pure Aldehyde (>98% Purity) Regen->Final

Figure 2: Bisulfite "Phase-Switch" purification workflow for isolating unstable aldehydes.

Comparative Data Summary

MetricStandard Suzuki (Aq. Base)Anhydrous Suzuki (Module 1)De Novo Cyclization (Module 2)
Yield 25-40%65-80% 55-70%
Purity (Crude) Low (Hydrolysis byproducts)HighModerate (requires workup)
Scalability PoorGoodExcellent
Key Risk Aldehyde oxidationCatalyst costMoisture sensitivity of salt

FAQs: Troubleshooting Specific Issues

Q: My reaction mixture turned black immediately upon adding the base in the Suzuki coupling. Is this normal?

  • A: No. Instant blackening ("Pd black" precipitation) indicates rapid catalyst decomposition. This usually happens if the phosphine ligands are oxidized or if the reaction is not oxygen-free.

    • Fix: Use a fresh bottle of Pd(dppf)Cl₂ or add 10% extra ligand (e.g., dppf) to stabilize the Pd(0) species. Ensure rigorous degassing.

Q: I see a new spot on TLC just below my product that streaks. What is it?

  • A: This is likely the carboxylic acid (oxidation product).

    • Fix: Do not try to column this mixture on standard silica. Use the Bisulfite Purification (Module 3) method immediately. The acid will not form an adduct and will be washed away in the initial organic wash.

Q: Can I use the acetal-protected chloride (2-chloro-5-(dimethoxymethyl)pyrimidine) instead?

  • A: Yes, and it is highly recommended if you are struggling with yields. The acetal protects the aldehyde from aldol/Cannizzaro side reactions.

    • Protocol Adjustment: Perform the Suzuki coupling with the acetal. After workup, deprotect using 1M HCl/THF (1:1) at RT for 1 hour to release the aldehyde.

References

  • Suzuki Coupling on Chloropyrimidines

    • Gong, Y., et al. "Suzuki−Miyaura Cross-Coupling of 2-Chloropyrimidines: Synthesis of 2-Arylpyrimidines." Journal of Heterocyclic Chemistry, 2018.

  • Bisulfite Purification Method

    • Kjell, D. P., et al.[4] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 1999, 64(15), 5722-5724.

  • Vinamidinium Salt Cyclization

    • Gupton, J. T. "Vinamidinium Salts in Heterocyclic Synthesis." Advances in Heterocyclic Chemistry, 2006.

  • Base Sensitivity of Pyrimidine-5-carbaldehydes

    • ChemicalBook. "2-Chloropyrimidine-5-carbaldehyde Properties and Stability."[5]

Sources

Optimization

Solubility of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde in DMSO and methanol

Executive Summary & Solubility Profile Compound: 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde CAS: 915921-67-4 Molecular Weight: 198.22 g/mol This guide addresses the physicochemical behavior of 2-(3-Methylphenyl)pyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solubility Profile

Compound: 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde CAS: 915921-67-4 Molecular Weight: 198.22 g/mol

This guide addresses the physicochemical behavior of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). While the compound exhibits solubility in both solvents, Methanol poses a significant chemical stability risk due to the reactivity of the C-5 aldehyde group.[1]

Solubility & Compatibility Matrix
ParameterDMSO (Dimethyl Sulfoxide) Methanol (MeOH)
Solubility Potential High (Recommended)Moderate to High
Typical Working Conc. 10 – 50 mM1 – 10 mM
Chemical Stability Stable (Inert)Unstable (Reactive)
Primary Risk Hygroscopicity (absorbs water)Hemiacetal Formation
Application Stock solution storage, Bio-assaysFlash chromatography, rapid transfer

Critical Technical Advisory: The Methanol "Trap"

Warning: Do not use Methanol for long-term storage or LCMS sample preparation if precise quantification of the parent aldehyde is required.

The Mechanism: Hemiacetal Formation

Pyrimidine-5-carbaldehydes are electron-deficient due to the nitrogen atoms in the pyrimidine ring. This makes the carbonyl carbon at position 5 highly electrophilic and susceptible to nucleophilic attack by protic solvents like methanol.

When dissolved in methanol, the aldehyde undergoes a reversible addition reaction to form a hemiacetal .[1] In analytical data (LCMS), this often appears as a "false" impurity or a mass shift.[1]

Hemiacetal_Reaction Aldehyde Parent Aldehyde (MW: 198.2) Intermediate Nucleophilic Attack (Reversible) Aldehyde->Intermediate + MeOH Methanol Methanol (Solvent) Methanol->Intermediate Hemiacetal Methyl Hemiacetal (MW: ~230.2) Intermediate->Hemiacetal Equilibrium Hemiacetal->Intermediate Heat/Acid

Figure 1: Equilibrium pathway of hemiacetal formation in methanolic solution.[1] The mass shift (+32 Da) is a hallmark of this interaction.[1]

Standard Operating Protocols (SOPs)

SOP-01: Preparation of Stable Stock Solutions (DMSO)

Objective: Create a stable 10 mM stock solution for biological assays.

  • Calculate: For 10 mg of compound (MW 198.22), you require ~5.04 mL of DMSO to reach 10 mM.[1]

  • Weighing: Weigh the solid into a glass vial (avoid plastics that leach plasticizers in DMSO).

  • Solvent Addition: Add high-grade anhydrous DMSO (≥99.9%).

  • Dissolution:

    • Step A: Vortex for 30 seconds.

    • Step B: If visible particles remain, sonicate in a water bath at ambient temperature for 5 minutes.[1]

    • Step C: Visual inspection. Solution should be clear and slightly yellow/tan.

  • Storage: Aliquot into small volumes to minimize freeze-thaw cycles. Store at -20°C.

SOP-02: Troubleshooting LCMS Anomalies

Issue: User observes a split peak or a mass of [M+32] or [M+31] in LCMS.

  • Diagnosis: Check the solvent system. Was the sample dissolved in MeOH?

  • Verification:

    • Evaporate the MeOH solvent.

    • Re-dissolve the residue in Acetonitrile (ACN) or DMSO.[1]

    • Re-run the LCMS.

  • Result: If the peak reverts to the parent mass (198.2), the previous impurity was a solvent adduct (hemiacetal).[1]

Decision Logic for Solvent Selection

Use this flow chart to determine the correct solvent for your specific experimental stage.

Solvent_Selection_Logic Start Experimental Goal Storage Long-term Storage (>24 Hours) Start->Storage Analysis Analytical QC (LCMS/NMR) Start->Analysis Reaction Chemical Reaction Start->Reaction DMSO_Path Use DMSO (Anhydrous) Storage->DMSO_Path Prevents degradation Analysis->DMSO_Path If solubility is poor ACN_Path Use Acetonitrile (Aprotic) Analysis->ACN_Path Avoids artifacts Reaction->DMSO_Path SnAr / Coupling MeOH_Path Use Methanol (ONLY if reducing aldehyde) Reaction->MeOH_Path Reductive Amination

Figure 2: Decision matrix for solvent selection based on experimental intent.

Frequently Asked Questions (FAQ)

Q1: Can I heat the DMSO solution to improve solubility?

  • Answer: Yes, mild heating (up to 40-50°C) is acceptable to break the crystal lattice.[1] However, avoid temperatures >60°C for prolonged periods as aldehydes can undergo autoxidation to the corresponding carboxylic acid (2-(3-methylphenyl)pyrimidine-5-carboxylic acid).[1]

Q2: My compound turned into a gel in DMSO. What happened?

  • Answer: This is rare for this MW but can happen at very high concentrations (>100 mM).[1] Add more DMSO to dilute. Ensure the DMSO is anhydrous; water contamination can decrease solubility for lipophilic aromatic regions of the molecule.

Q3: Is the hemiacetal formation in Methanol permanent?

  • Answer: Generally, no.[1] It is an equilibrium process. Removing the methanol (evaporation) usually reverses the reaction, reforming the aldehyde.[1] However, in the presence of trace acids or heating, the conversion to a full acetal (dimethyl acetal) may occur, which is more difficult to reverse.[1]

Q4: How should I store the solid powder?

  • Answer: Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. Aldehydes are prone to air oxidation. Keep the container tightly reduced to minimize headspace.

References

  • PubChem. Dimethyl Sulfoxide (Compound Summary). National Library of Medicine. [Link][1]

  • MDPI. Synthesis of Pyrimidine-Carboxaldehyde Derivatives and Hemiacetal Formation. [Link][1][2]

  • National Institutes of Health (PMC). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (Demonstrates stability of hemiaminal/hemiacetal intermediates in pyrimidine series). [Link]

Sources

Troubleshooting

Technical Support Center: Prevention of Oxidation in 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde

Welcome to the technical support guide for 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find comprehensive troubleshooting advice and frequently asked questions to ensure the stability and integrity of your samples during storage.

Understanding the Challenge: Aldehyde Oxidation

Aromatic and heteroaromatic aldehydes, such as 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde, are susceptible to oxidation, a chemical process that can significantly compromise their purity and reactivity. The primary culprit is atmospheric oxygen, which can convert the aldehyde functional group into a carboxylic acid.[1][2][3][4][5] This transformation is often accelerated by exposure to light and elevated temperatures.[6][7]

The oxidation process typically proceeds through a free-radical chain mechanism.[3] Initially, a radical initiator abstracts the aldehydic hydrogen, forming an acyl radical. This radical then reacts with molecular oxygen to produce an acylperoxy radical, which can propagate the chain reaction by abstracting a hydrogen from another aldehyde molecule, forming a peroxy acid. The peroxy acid can then oxidize another aldehyde molecule to the carboxylic acid.

Troubleshooting Guide

This section addresses specific issues you might encounter, providing actionable steps to diagnose and resolve them.

Issue 1: My compound has developed a yellowish tint or changed color over time.

Possible Cause: Color change is a common indicator of chemical degradation, often due to oxidation. The formation of conjugated systems or impurities can lead to the absorption of visible light.

Troubleshooting Steps:

  • Visual Inspection: Note the extent of the color change. A slight tint may indicate minimal oxidation, while a significant change suggests more substantial degradation.

  • Purity Analysis:

    • Thin Layer Chromatography (TLC): Spot the stored compound alongside a fresh or standard sample on a TLC plate. The appearance of new, more polar spots (which will have a lower Rf value) is indicative of the formation of the more polar carboxylic acid.

    • High-Performance Liquid Chromatography (HPLC): An HPLC analysis will provide a quantitative measure of purity. The appearance of a new peak with a different retention time, typically corresponding to a more polar compound, confirms the presence of an oxidation product. .

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a ¹H NMR spectrum of the sample. The characteristic aldehyde proton peak (typically around 9-10 ppm) will decrease in intensity, and a new, broad peak corresponding to a carboxylic acid proton (often >10 ppm) may appear.

    • Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch, which are characteristic of a carboxylic acid.

Issue 2: I am observing an unexpected peak in my analytical data (HPLC, GC-MS, NMR).

Possible Cause: The presence of an additional peak strongly suggests the formation of an impurity, with the corresponding carboxylic acid being the most likely candidate due to oxidation.

Troubleshooting Steps:

  • Identify the Impurity:

    • Mass Spectrometry (MS): If using GC-MS or LC-MS, determine the mass-to-charge ratio (m/z) of the unexpected peak. The molecular weight of the corresponding carboxylic acid, 2-(3-methylphenyl)pyrimidine-5-carboxylic acid, will be 16 atomic mass units (the mass of an oxygen atom) higher than the starting aldehyde.

    • NMR Spectroscopy: As mentioned previously, the appearance of a carboxylic acid proton signal in ¹H NMR is a strong indicator.

  • Quantify the Impurity: Use the peak areas from your HPLC or GC chromatogram to determine the percentage of the impurity present in your sample.

  • Review Storage Conditions: Carefully examine how the material was stored. Was it exposed to air? Was it protected from light? Was the storage temperature appropriate?

Issue 3: My reaction yield is lower than expected, or the reaction is not proceeding to completion.

Possible Cause: If the purity of the 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde has been compromised by oxidation, the actual amount of the starting aldehyde is lower than what was measured by mass. The carboxylic acid impurity will not participate in reactions where the aldehyde functionality is required.

Troubleshooting Steps:

  • Confirm Starting Material Purity: Before starting a reaction, always confirm the purity of your aldehyde using a quick method like TLC or by reviewing recent analytical data.

  • Purify the Aldehyde: If oxidation is confirmed, the aldehyde can often be repurified. Common methods include:

    • Column Chromatography: This is an effective way to separate the less polar aldehyde from the more polar carboxylic acid.

    • Recrystallization: If the aldehyde is a solid, recrystallization can be an excellent method for purification.

  • Adjust Stoichiometry: If purification is not feasible and the percentage of impurity is known, you may be able to compensate by adjusting the amount of the starting material used in the reaction. However, be aware that the carboxylic acid impurity could potentially interfere with some reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde?

A1: The primary degradation pathway is oxidation of the aldehyde group to a carboxylic acid.[1][2][3][4][5] This is an aerobic process, meaning it requires the presence of oxygen.[2] The reaction can be initiated or accelerated by exposure to UV light and elevated temperatures.[6]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation, 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde should be stored under an inert atmosphere, protected from light, and at a reduced temperature.[6][8][9]

Storage ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, preventing aerobic oxidation.[10][11]
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation.[6][12]
Light Amber vial or container stored in the darkPrevents photo-oxidation, as UV light can initiate radical chain reactions.[6][7]
Container Tightly sealed glass or amber vial with a secure capPrevents exposure to atmospheric oxygen and moisture.

Q3: How can I package my sample under an inert atmosphere for long-term storage?

A3: Proper packaging is crucial for maintaining the integrity of your compound. Here is a step-by-step protocol for packaging under an inert atmosphere:

Protocol: Inert Gas Blanketing for Aldehyde Storage
  • Prepare Your Materials:

    • Your sample of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde in a suitable vial (amber glass is recommended).

    • A source of dry, high-purity inert gas (argon or nitrogen) with a regulator and a long needle or cannula.[13][14]

    • A second, shorter needle to act as a vent.

    • A vial cap with a septum.

  • Procedure:

    • Place your compound into the vial.

    • Secure the septum cap onto the vial.

    • Insert the long inert gas needle through the septum, ensuring its tip is below the level of the vial's shoulder but above your compound.

    • Insert the shorter vent needle through the septum, with its tip just piercing the septum.

    • Gently start a slow flow of the inert gas into the vial. The purpose is to displace the air, not to blow your compound around.

    • Allow the gas to flow for 1-2 minutes to ensure all the air has been purged.

    • While the gas is still flowing, remove the vent needle first.

    • Then, remove the inert gas needle. The slight positive pressure of inert gas inside the vial will prevent air from re-entering.

    • For extra security, you can wrap the cap and septum with Parafilm®.

    • Store the vial in a refrigerator (2-8°C) and away from light.

Q4: Can I use an antioxidant to prevent oxidation?

A4: While antioxidants like butylated hydroxytoluene (BHT) are sometimes used to stabilize organic compounds, their addition would introduce an impurity into your sample.[15] For high-purity applications in research and drug development, it is generally preferable to prevent oxidation by controlling the storage environment (inert atmosphere, low temperature, and protection from light) rather than by adding stabilizers.

Q5: What analytical techniques are best for detecting oxidation?

A5: Several techniques are effective for detecting the oxidation of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde:

  • HPLC: Excellent for quantifying the purity of the aldehyde and the percentage of the carboxylic acid impurity.

  • GC-MS: Useful for both separation and identification of the oxidation product by its mass.

  • ¹H NMR Spectroscopy: Provides clear structural information, allowing for the identification of the characteristic aldehyde and carboxylic acid protons.

  • TLC: A quick, qualitative method to check for the presence of more polar impurities.

Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process when you suspect your sample of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde may have oxidized.

G Troubleshooting Workflow for Aldehyde Oxidation start Suspicion of Oxidation (e.g., color change, low yield) analytical_check Perform Analytical Check (TLC, HPLC, NMR) start->analytical_check impurity_detected Impurity Detected? analytical_check->impurity_detected no_impurity No Impurity Detected Compound is stable impurity_detected->no_impurity No characterize_impurity Characterize Impurity (MS, NMR) impurity_detected->characterize_impurity Yes is_oxidation_product Is it the Carboxylic Acid? characterize_impurity->is_oxidation_product other_issue Investigate Other Potential Issues is_oxidation_product->other_issue No purify Purify Compound (e.g., Chromatography) is_oxidation_product->purify Yes review_storage Review and Improve Storage Conditions purify->review_storage end Use Purified Compound and Store Properly review_storage->end

Caption: Troubleshooting workflow for suspected oxidation.

References

  • Mechanism of autoxidation reaction of aldehyde compounds. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Le, T. B., et al. (2022). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. ACS Publications. Retrieved February 12, 2026, from [Link]

  • Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde. (n.d.). Consolidated Chemical. Retrieved February 12, 2026, from [Link]

  • Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Inert gases for E6 chemical storage. (2008, October 30). Photrio.com Photography Forums. Retrieved February 12, 2026, from [Link]

  • The Importance of Inerting. (n.d.). Air Products. Retrieved February 12, 2026, from [Link]

  • How do you store chemicals in inert gas? (2025, January 14). Sciencemadness.org. Retrieved February 12, 2026, from [Link]

  • oxidation of aldehydes and ketones. (n.d.). Chemguide. Retrieved February 12, 2026, from [Link]

  • Inerting in the chemical industry. (n.d.). Linde. Retrieved February 12, 2026, from [Link]

  • Inert gas. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Oxidation of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Salem, M. S. H., et al. (2023). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC Publishing. Retrieved February 12, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde

Executive Summary & Application Context 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde is a critical pharmacophore intermediate, widely utilized in the synthesis of kinase inhibitors (e.g., JAK, EGFR inhibitors) and heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-(3-Methylphenyl)pyrimidine-5-carbaldehyde is a critical pharmacophore intermediate, widely utilized in the synthesis of kinase inhibitors (e.g., JAK, EGFR inhibitors) and heterocyclic drug candidates. Its structural rigidity, provided by the pyrimidine core, and the reactive aldehyde "warhead" make it a versatile scaffold for reductive aminations and Knoevenagel condensations.

This guide provides a rigorous analysis of its 1H NMR spectral signature , comparing analytical performance across solvent systems (CDCl₃ vs. DMSO-d₆) to ensure precise structural validation. It addresses the common challenge of distinguishing the highly deshielded pyrimidine protons from the aldehyde signal and resolving the complex coupling of the m-tolyl moiety.

Comparative Analysis: Analytical Performance

For precise characterization, the choice of solvent and analytical method significantly impacts data quality. We compare the "performance" of the NMR analysis in two standard contexts.

A. Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The choice of solvent alters the chemical shifts (


) due to polarity and hydrogen-bonding effects, particularly on the aldehyde and pyrimidine ring protons.
FeatureChloroform-d (CDCl₃) DMSO-d₆ Technical Verdict
Solubility Moderate. May require heating for high concentrations (>10 mg/mL).Excellent. Dissolves readily at room temperature.DMSO-d₆ is superior for high-concentration ¹³C or 2D experiments.
Aldehyde Shift

10.15 ppm

10.18 - 10.25 ppm
DMSO causes a slight downfield shift due to H-bonding with the carbonyl oxygen.
Water Peak 1.56 ppm (Usually distinct).3.33 ppm (Can overlap with signals if wet).CDCl₃ is cleaner for aliphatic integration if the sample is dry.
Resolution Sharper lines generally observed.Viscosity leads to slightly broader lines; spinning sidebands can be an issue.CDCl₃ is preferred for resolving fine coupling (

values) in the aromatic region.
B. Methodological Comparison: 1H NMR vs. LC-MS

While LC-MS is standard for mass confirmation, 1H NMR offers superior "performance" for purity assessment of this specific aldehyde.

  • LC-MS Limitation: Aryl aldehydes can undergo hydration (

    
    ) or oxidation (
    
    
    
    ) in the source or upon storage in protic solvents (methanol/water mobile phases), leading to ambiguous purity profiles.
  • NMR Advantage: NMR allows direct quantification of the aldehyde proton (1H) vs. potential carboxylic acid impurities (often invisible or suppressed in positive-mode MS).

Structural Assignment & Spectral Logic

The molecule possesses a


 symmetry axis through the C2-C5 bond of the pyrimidine ring only if the phenyl ring rotates freely. However, the 3-methyl substitution breaks the symmetry of the phenyl ring, creating a distinct 4-spin system.
Predicted Chemical Shifts & Multiplicity (in CDCl₃)
MoietyProton LabelShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Aldehyde -CHO10.10 – 10.15 Singlet (s)1HN/A
Pyrimidine H4, H69.20 – 9.25 Singlet (s)2HEquivalent (isochronous)
Phenyl H2'8.25 – 8.35 Broad Singlet1HSmall meta-coupling
Phenyl H6'8.20 – 8.30 Doublet (d)1H

Hz
Phenyl H4'7.30 – 7.40 Doublet (d)1H

Hz
Phenyl H5'7.40 – 7.50 Triplet (t)1H

Hz (Pseudo-t)
Methyl -CH₃2.45 – 2.50 Singlet (s)3HN/A
Assignment Logic (Causality)
  • The Deshielding Cone (Aldehyde): The aldehyde proton is the most downfield signal (

    
    ) due to the anisotropy of the C=O double bond and the electron-withdrawing nature of the pyrimidine ring.
    
  • Pyrimidine "Sink": Protons H4 and H6 are adjacent to nitrogen atoms. The paramagnetic deshielding of the ring current + electronegative N atoms pushes these to

    
    . They appear as a singlet because they are chemically equivalent.
    
  • The m-Tolyl Pattern:

    • H2' is sandwiched between the pyrimidine and the methyl group. It is usually the most downfield aromatic proton due to the deshielding cone of the pyrimidine ring.

    • H5' is the only proton with two ortho neighbors (H4' and H6'), resulting in a triplet (t) or dd appearance.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: This method is selected over nucleophilic substitution because 2-chloropyrimidines are deactivated; palladium catalysis ensures high yield under mild conditions.

  • Reagents: Charge a reaction flask with 5-formyl-2-chloropyrimidine (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (5 mol%). Note: Use degassed solvents to prevent Pd oxidation.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Reflux at 90°C for 4-6 hours under

    
     atmosphere. Monitor by TLC (formation of fluorescent spot).
    
  • Workup: Dilute with EtOAc, wash with brine. Dry organic layer over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Protocol B: NMR Sample Preparation (Self-Validating)
  • Massing: Weigh 5–10 mg of the purified solid into a clean vial.

  • Solvation: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

  • Filtration: If the solution is cloudy (salt residue from Suzuki coupling), filter through a cotton plug into the NMR tube. Cloudiness causes line broadening.

  • Acquisition: Run standard proton sequence (e.g., zg30).

    • Scan Count: 16 scans (sufficient for 10 mg).

    • Relaxation Delay (D1): Set to

      
       2.0 seconds to ensure accurate integration of the aldehyde proton (which often has long T1).
      

Visualizations

Diagram 1: Synthesis & Analytical Workflow

Caption: Step-by-step workflow from Suzuki coupling to final structural validation, highlighting critical checkpoints.

SynthesisWorkflow Start Start: Reagents (2-Cl-Pyrimidine-CHO + Boronic Acid) Rxn Suzuki Coupling (Pd(PPh3)4, K3PO4, 90°C) Start->Rxn Workup Workup & Isolation (EtOAc Extr. + Column Chrom.) Rxn->Workup Sample Sample Prep (CDCl3 vs DMSO-d6) Workup->Sample NMR 1H NMR Acquisition (Check: Aldehyde Integral) Sample->NMR Decision Purity > 95%? NMR->Decision Release Release for Drug Discovery Decision->Release Yes Repurify Recrystallize Decision->Repurify No Repurify->Sample

Diagram 2: Signal Assignment Logic Tree

Caption: Logical flow for assigning NMR signals based on chemical shift regions and coupling patterns.

NMRLogic Spectrum Full Spectrum (0 - 12 ppm) Region1 Region: > 10.0 ppm (Highly Deshielded) Spectrum->Region1 Region2 Region: 9.0 - 9.5 ppm (Deshielded Aromatic) Spectrum->Region2 Region3 Region: 7.0 - 8.5 ppm (Aromatic) Spectrum->Region3 Region4 Region: ~2.4 ppm (Aliphatic) Spectrum->Region4 Assign1 Aldehyde (-CHO) Singlet, 1H Region1->Assign1 Assign2 Pyrimidine (H4, H6) Singlet, 2H Region2->Assign2 Assign3 Phenyl Ring Complex Multiplets Region3->Assign3 Assign4 Methyl (-CH3) Singlet, 3H Region4->Assign4 Logic3 Coupling Analysis: Isolate Triplet (H5') Identify Doublets (H4', H6') Assign3->Logic3

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Common Heterocycles. University of Wisconsin-Madison Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: Pyrimidine-5-carbaldehyde derivatives. Merck KGaA. Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde. In the absen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles of its constituent aromatic and heterocyclic moieties to construct a predictive model. This model is then objectively compared with the known fragmentation patterns of simpler, related structures—2-phenylpyrimidine and 3-methylbenzaldehyde—to provide a robust framework for spectral interpretation and structural elucidation.

Introduction

2-(3-Methylphenyl)pyrimidine-5-carbaldehyde is a molecule of interest in medicinal chemistry and materials science, incorporating three key structural features that dictate its behavior under mass spectrometric analysis: a pyrimidine ring, a substituted phenyl group, and an aldehyde functional group. Understanding the fragmentation of this molecule is crucial for its unambiguous identification in complex matrices and for the structural characterization of its derivatives. Mass spectrometry, particularly with electron ionization (EI), induces fragmentation of molecules in the gas phase, yielding a unique fingerprint of fragment ions that provides significant structural information.[1][2] The stability of the resulting ions is a major driving force for the fragmentation pathways observed.[2]

Predicted Fragmentation Pattern of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde

The fragmentation of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde is anticipated to be initiated at its most labile sites, primarily the aldehyde group and the bonds connecting the aromatic and heterocyclic rings. The molecular ion (M+) is expected to be prominent due to the overall aromaticity of the structure.

A logical workflow for predicting the fragmentation is as follows:

G M Molecular Ion 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde A Loss of H• (M-1) M->A - H• B Loss of CHO• (M-29) M->B - CHO• C Loss of CO from (M-1) A->C - CO D Toluene Cation B->D Cleavage G Pyrimidine Radical Cation B->G Cleavage E Tropylium Ion D->E Rearrangement F Phenyl Cation E->F - CH3•

Caption: Predicted fragmentation workflow for 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde.

Based on established fragmentation rules for aromatic aldehydes and pyrimidine derivatives, the following key fragmentation pathways are proposed:[3][4][5][6]

  • Alpha-Cleavage at the Aldehyde: A primary and highly characteristic fragmentation for aromatic aldehydes is the cleavage of the formyl group.[5][7]

    • Loss of a Hydrogen Radical (M-1): Cleavage of the C-H bond of the aldehyde is a common initial fragmentation, leading to a stable acylium ion.[6]

    • Loss of the Formyl Radical (M-29): The entire CHO group can be lost as a radical, resulting in a resonance-stabilized cation.[6]

  • Cleavage of the Phenyl-Pyrimidine Bond: The bond connecting the two aromatic rings can undergo cleavage, leading to fragments corresponding to each ring system.

  • Fragmentation of the Pyrimidine Ring: While generally stable, the pyrimidine ring can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN.[8]

  • Rearrangements: The tolyl group may undergo rearrangement to the more stable tropylium ion.

Comparative Analysis with Simpler Analogs

To validate our predicted fragmentation, we will compare it with the known mass spectra of its core components: 2-phenylpyrimidine and 3-methylbenzaldehyde.

2-Phenylpyrimidine

The mass spectrum of 2-phenylpyrimidine provides insight into the fragmentation of the core heterocyclic-aromatic linkage.[9]

Ion Descriptionm/zRelative Intensity
Molecular Ion156High
[M-HCN]+129Moderate
Phenyl Cation77Low
Pyrimidine Cation79Low

The fragmentation is dominated by the stable molecular ion, with a notable loss of HCN, a characteristic fragmentation of nitrogen-containing heterocycles.[8] The presence of the phenyl cation indicates that cleavage between the rings occurs.

G M 2-Phenylpyrimidine (m/z 156) A [M-HCN]+ (m/z 129) M->A - HCN B Phenyl Cation (m/z 77) M->B Cleavage C Pyrimidine Cation (m/z 79) M->C Cleavage

Caption: Fragmentation of 2-Phenylpyrimidine.

3-Methylbenzaldehyde

The fragmentation of 3-methylbenzaldehyde is characteristic of a simple aromatic aldehyde.[10][11][12]

Ion Descriptionm/zRelative Intensity
Molecular Ion120High
[M-H]+119Very High (Base Peak)
[M-CHO]+91High
Phenyl Cation77Moderate

The base peak at M-1 (m/z 119) is a classic feature of benzaldehydes, resulting from the loss of the aldehydic hydrogen to form a stable acylium ion.[7] The peak at m/z 91 corresponds to the loss of the entire CHO group, forming a tolyl cation which can rearrange to the highly stable tropylium ion.[13]

G M 3-Methylbenzaldehyde (m/z 120) A [M-H]+ (m/z 119) M->A - H• B [M-CHO]+ (m/z 91) M->B - CHO• C Phenyl Cation (m/z 77) B->C - CH2

Caption: Fragmentation of 3-Methylbenzaldehyde.

Synthesized Prediction for 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde

By combining these observations, we can predict the major fragments for 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde:

Predicted FragmentPredicted m/zRationale
Molecular Ion [M]+ 196 Stable aromatic system.
[M-H]+ 195 Loss of aldehydic hydrogen, forming a stable acylium ion. Expected to be a major peak.[7]
[M-CHO]+ 167 Loss of the formyl radical.[6]
[M-CO]+ (from [M-H]+) 167 Loss of carbon monoxide from the [M-H]+ ion.
3-Methylphenyl Cation 91 Cleavage of the phenyl-pyrimidine bond, likely followed by rearrangement to the tropylium ion.
Phenyl Cation 77 Loss of a methyl group from the 3-methylphenyl cation.
Pyrimidine-5-carbaldehyde Cation 109 Cleavage of the phenyl-pyrimidine bond.

Alternative Analytical Approaches

While mass spectrometry is a powerful tool, a comprehensive structural confirmation should be supported by other analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information on the connectivity of atoms and the substitution pattern on the aromatic rings.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch for the aldehyde group would be a key diagnostic feature.

  • High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition and further confirming the proposed structures.

Experimental Protocol: Acquiring a Mass Spectrum

The following is a generalized protocol for obtaining an electron ionization mass spectrum of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde.

1. Sample Preparation:

  • Ensure the sample is of high purity to avoid interference from impurities.
  • Dissolve a small amount of the compound (typically <1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. Instrumentation Setup (Typical GC-MS or Direct Insertion Probe):

  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).
  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
  • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.
  • Inlet System:
  • GC Inlet (if applicable): Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure elution of the compound.
  • Direct Insertion Probe: Volatilize the sample by heating the probe.

3. Data Acquisition:

  • Acquire a background spectrum (e.g., of the solvent blank) and subtract it from the sample spectrum to remove background ions.
  • Inject the sample or insert the probe and begin data acquisition.

4. Data Analysis:

  • Identify the molecular ion peak.
  • Identify the major fragment ions and calculate their mass-to-charge ratios.
  • Compare the observed fragmentation pattern with the predicted pattern and known fragmentation of related compounds.
  • Utilize mass spectral libraries (e.g., NIST) for comparison, though a direct match for this specific compound may not be available.

This systematic approach, combining predictive modeling with established experimental protocols, provides a robust framework for the structural elucidation of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde and its analogs.

References

  • Mass spectral fragmentation modes of pyrimidine deriv
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive.
  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)
  • Mass Spectrometry: Fragment
  • Mass Spectra of Nucleic Acid Derivatives.
  • 2-Phenylpyrimidine | C10H8N2 | CID 593578 - PubChem - NIH.
  • GCMS Section 6.11.4 - Whitman People.
  • 3-Methylbenzaldehyde | C8H8O | CID 12105 - PubChem.
  • Fragment
  • Mass Spectrometry - Fragmentation P
  • Benzaldehyde, 3-methyl- - NIST WebBook.
  • Benzaldehyde, 3-methyl- - NIST WebBook.
  • Part 21: Mass Spectrometry - Fragmentation and Interpret
  • mass spectra - fragmentation p

Sources

Validation

Comparative Melting Point Analysis: 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde vs. Structural Analogs

Executive Summary & Core Directive The Challenge: Precise physical characterization of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde (CAS 915921-67-4) is critical for verifying the success of Suzuki-Miyaura coupling reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Precise physical characterization of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde (CAS 915921-67-4) is critical for verifying the success of Suzuki-Miyaura coupling reactions in drug discovery. Unlike common reagents, specific experimental melting point (MP) data for this meta-substituted intermediate is often absent from standard databases, leading to reliance on unverified predictions.

The Solution: This guide establishes a Comparative Characterization Protocol . Instead of relying on a single, potentially unverified number, you will use a "Triangulation Method" using experimentally verified structural analogs and precursors as internal standards. This ensures that your isolated product is not the starting material (2-chloropyrimidine-5-carbaldehyde) or a de-methylated byproduct.

Technical Context: The "Purity Triangulation" Approach

To validate the identity of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde, we compare its thermal properties against its direct precursor and its closest structural analog.

Table 1: Melting Point Reference Standards
Compound RoleChemical NameStructure NoteExperimental MP Range (°C)Source
Target Product 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde Meta-substitution introduces asymmetryDetermination Required (Expected: 100–130°C)Experimental
Reference Standard 2-Phenylpyrimidine-5-carbaldehydeUnsubstituted Phenyl Ring132.5 – 134.0°C Fisher SDS [1]
Starting Material 2-Chloropyrimidine-5-carbaldehydeElectrophilic Precursor113.0 – 118.0°C Sigma/SynQuest [2,3]
Schiff Base Impurity Various imine derivativesCommon side-product if amine present> 170°C Literature [4]

Critical Insight: If your isolated solid melts at 113–118°C , you have likely recovered unreacted starting material, not the product. If it melts >170°C, suspect Schiff base formation or polymerization.

Experimental Protocol: Self-Validating MP Determination

Objective: Determine the precise MP range of the target compound while simultaneously ruling out common impurities.

A. Sample Preparation (Recrystallization)

Do not skip this step.[1] Crude Suzuki products often contain palladium residues that depress MP.

  • Solvent System: Dissolve 50 mg of crude solid in minimal boiling Ethyl Acetate .

  • Precipitation: Slowly add Hexanes (or Heptane) dropwise until turbidity persists.

  • Cooling: Allow to cool to Room Temperature (RT), then 4°C.

  • Drying: Vacuum dry at 40°C for 4 hours to remove solvent inclusions.

B. Capillary Melting Point Method (Primary)

Use this for rapid QC and visual confirmation of decomposition.

  • Loading: Pack 2–3 mm of dried sample into a capillary tube. Ensure tight packing by tapping.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 90°C.

    • Critical Ramp: 1.0°C/min from 90°C upwards.

  • Observation Points:

    • Sintering: Solid collapses/wets (Record T1).

    • Meniscus: Clear liquid forms (Record T2).

    • Clear Point: No solid remains (Record T3).

  • Validation: Run a mixed MP. Mix your sample 1:1 with the 2-chloropyrimidine precursor. If the MP drops significantly (depression >5°C), your product is chemically distinct from the starting material.

C. Differential Scanning Calorimetry (DSC) (Secondary/High-Precision)

Use this for final certificate of analysis (CoA) generation.

  • Pan: Aluminum hermetic pan (pinhole lid).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Equilibrate at 30°C → Ramp 5°C/min to 200°C.

  • Analysis: Integrate the endothermic peak. The Onset Temperature is the rigorous melting point; the Peak Maximum is often reported but less accurate for purity.

Visualizing the Characterization Workflow

The following diagram illustrates the decision logic for validating the product based on thermal data.

MP_Validation_Workflow Input Crude Reaction Mixture (Suzuki Coupling) Purification Workup & Recrystallization (EtOAc/Hexanes) Input->Purification MP_Test Measure Melting Point (1°C/min ramp) Purification->MP_Test Decision Observed MP Range? MP_Test->Decision Result_Start Range: 113-118°C (Unreacted Precursor) Decision->Result_Start Matches SM Result_Target Range: 100-130°C (Distinct from SM) Decision->Result_Target Intermediate Result_High Range: >170°C (Side Product) Decision->Result_High Too High Validation Perform Mixed MP with 2-Cl-Precursor Result_Target->Validation Final_QC Pass: Identity Confirmed Proceed to NMR/MS Validation->Final_QC MP Depression Observed

Figure 1: Decision logic for interpreting melting point data of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde.

Discussion: Structure-Property Relationships

Understanding why the melting point behaves as it does allows you to predict deviations.

  • Symmetry & Packing:

    • 2-Phenyl (Ref): The unsubstituted phenyl ring allows for efficient planar stacking, resulting in a relatively high MP (132–134°C).

    • 2-(3-Methylphenyl) (Target): The meta-methyl group introduces a "kink" in the molecular width. This asymmetry typically disrupts the crystal lattice packing efficiency compared to the unsubstituted or para-substituted analogs.

    • Prediction: Consequently, the target compound is expected to melt at a lower temperature than the 2-phenyl reference standard (i.e., <132°C), likely settling in the 100–125°C range depending on the specific polymorph formed during recrystallization.

  • Impurity Profile:

    • The 2-chloropyrimidine-5-carbaldehyde precursor melts at 113°C . Because this is dangerously close to the expected range of the product, Mixed Melting Point analysis is mandatory. A mixture of Product + Precursor will melt significantly lower (e.g., <90°C) than either pure component due to eutectic depression.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Phenylpyrimidine-5-carbaldehyde. Retrieved from

  • Sigma-Aldrich. (n.d.).[2] Product Specification: 2-Chloropyrimidine-5-carbaldehyde. Retrieved from

  • SynQuest Laboratories. (n.d.). 2-Chloropyrimidine-5-carbaldehyde Properties. Retrieved from

  • ResearchGate. (2024). Pyrimidine Schiff Bases: Synthesis and Characterization. Retrieved from

Sources

Comparative

Comparative Reactivity Guide: 2-Phenyl- vs. 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde

Executive Summary This guide compares the reactivity and physicochemical profiles of 2-phenylpyrimidine-5-carbaldehyde (Compound A) and its meta-substituted analog, 2-(3-methylphenyl)pyrimidine-5-carbaldehyde (Compound B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the reactivity and physicochemical profiles of 2-phenylpyrimidine-5-carbaldehyde (Compound A) and its meta-substituted analog, 2-(3-methylphenyl)pyrimidine-5-carbaldehyde (Compound B) .

While structurally similar, the introduction of the methyl group at the meta position of the phenyl ring introduces subtle but critical electronic and lipophilic changes. In drug discovery applications—particularly for kinase and PDE4 inhibitors—these differences influence not only the synthetic conditions required for downstream functionalization but also the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate.

Key Takeaway: Compound B (3-Methyl) exhibits slightly attenuated electrophilicity at the aldehyde position compared to Compound A, requiring marginally more vigorous conditions for condensation reactions, but offers superior lipophilicity and distinct metabolic handles.

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the electronic transmission from the phenyl ring to the reactive aldehyde center at position 5 of the pyrimidine.

Electronic Transmission Mechanism

The pyrimidine ring is electron-deficient (


-deficient), acting as an electron sink that makes the C5-aldehyde highly electrophilic. The phenyl substituent at C2 modulates this deficiency via conjugation.
  • Compound A (Unsubstituted): The phenyl ring acts as a weak electron donor via resonance, slightly stabilizing the pyrimidine but leaving the aldehyde highly reactive.

  • Compound B (3-Methyl): The methyl group is an electron-donating group (EDG).

    • Inductive Effect (+I): The methyl group pushes electron density into the phenyl ring.

    • Hammett Constant (

      
      ):  The meta-methyl group has a Hammett constant of -0.07 , compared to 0.00  for hydrogen. This indicates a weak electron-releasing effect.
      
    • Result: The electron density is transmitted to the pyrimidine ring, making the C5-aldehyde less electrophilic (more stable) than in Compound A.

Physicochemical Comparison Table
Feature2-Phenylpyrimidine-5-carbaldehyde (A)2-(3-Methylphenyl)pyrimidine-5-carbaldehyde (B)Impact on Workflow
Molecular Weight 184.20 g/mol 198.22 g/mol Mass balance calculations.
Hammett

0.00 (Reference)-0.07 (Electron Donating)B reacts slightly slower with weak nucleophiles.
LogP (Calc) ~1.8~2.3B is more lipophilic; requires non-polar mobile phases.
Aldehyde Reactivity HighModerate-HighB may require acid catalysis for imine formation.
Metabolic Liability Phenyl ring oxidationBenzylic oxidation (Metabolic soft spot)B introduces a site for CYP450 metabolism.

Visualizing the Electronic Pathway

The following diagram illustrates the flow of electron density and its impact on the aldehyde's reactivity.

ElectronicEffects cluster_0 Reactivity Consequence Substituent Substituent (R) (H vs 3-Me) PhenylRing Phenyl Ring (Conduit) Substituent->PhenylRing Inductive (+I) (Me > H) Pyrimidine Pyrimidine Core (Electron Sink) PhenylRing->Pyrimidine Resonance Stabilization Aldehyde C5-Aldehyde (Reactive Center) Pyrimidine->Aldehyde Modulates Electrophilicity Result Compound B (3-Me) Slightly Lower Reactivity Higher Stability Aldehyde->Result

Figure 1: Electronic transmission pathway. The 3-methyl group (Compound B) increases electron density in the core, slightly deactivating the aldehyde toward nucleophilic attack compared to Compound A.

Experimental Application: Reductive Amination

The most common application for these intermediates is Reductive Amination to install amine linkers. Due to the electronic differences, Compound B often requires tighter pH control to drive imine formation.

Comparative Protocol

Objective: Synthesis of secondary amines via condensation with a primary amine (R-NH2).

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

  • DCM (Dichloromethane) or DCE (Dichloroethane)

  • Acetic Acid (catalytic to stoichiometric)

Step-by-Step Methodology:

  • Imine Formation (The Critical Step):

    • Compound A: Dissolve in DCM. Add amine.[1][2] Stir at RT for 30 mins. (Usually proceeds rapidly).

    • Compound B: Dissolve in DCM. Add amine.[1][2] Add 1.0 equiv Acetic Acid. Stir at RT for 1-2 hours.

    • Why? The methyl group makes the carbonyl carbon less positive. Acid catalysis protonates the carbonyl oxygen, restoring electrophilicity to facilitate amine attack.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 10 minutes.

    • Warm to RT and stir overnight.

  • Quench & Workup:

    • Quench with saturated NaHCO3 (aq). Caution: Gas evolution.

    • Extract with DCM (3x).

    • Wash organics with brine, dry over Na2SO4.

  • Validation (Self-Check):

    • TLC: Aldehyde spots are UV active and stain with DNP (orange). The product amine will be lower Rf and stain with Ninhydrin or Dragendorff.

    • 1H NMR: Look for the disappearance of the aldehyde singlet (~10.0 ppm) and appearance of the benzylic methylene doublet/singlet (~3.8–4.2 ppm).

Reaction Decision Tree

ReactionWorkflow Start Start: Reductive Amination Choice Select Substrate Start->Choice CompA Compound A (2-Phenyl) Choice->CompA CompB Compound B (2-(3-Methylphenyl)) Choice->CompB CondA Condensation: 30 min, No Acid CompA->CondA Reduction Add STAB (Reducing Agent) CondA->Reduction CondB Condensation: 1-2 h, +AcOH (1 eq) CompB->CondB CondB->Reduction Check Check 1H NMR: Aldehyde peak (10ppm) gone? Reduction->Check Finish Proceed to Purification Check->Finish Yes Retry Add more Acid/Heat Check->Retry No

Figure 2: Optimized workflow for reductive amination. Note the requirement for acid catalysis and extended time for the methyl-substituted analog.

Synthesis of the Aldehydes (Context)

If you are synthesizing these starting materials rather than purchasing them, the standard route is a Suzuki-Miyaura Coupling .

  • Precursor: 2-Chloropyrimidine-5-carbaldehyde (or protected acetal).

  • Coupling Partner:

    • For A: Phenylboronic acid.[2]

    • For B: 3-Methylphenylboronic acid.

  • Observation: The Suzuki coupling for B often proceeds with slightly higher yields than A. The electron-rich nature of the 3-methylphenylboronic acid makes the transmetallation step in the catalytic cycle more efficient compared to the neutral phenyl ring [1].

References

  • Suzuki-Miyaura Coupling Efficiency

    • Title: Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions.[3]

    • Source: ResearchG
    • URL:[Link]

  • Hammett Equation & Electronic Effects

    • Title: Hammett Equation - Mechanisms of Organic Reactions.[4]

    • Source: Pharmacy 180 / Organic Chemistry.
    • URL:[Link]

  • Application in Kinase Inhibitors (PDE4)

    • Title: Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

  • General Reactivity of Pyrimidine Aldehydes

    • Title: Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde.

    • Source: Journal of the Serbian Chemical Society.

    • URL:[Link]

Sources

Validation

Electronic Modulation of Pyrimidine Aldehydes: The Impact of 3-Methyl Substitution

Topic: Electronic effects of 3-methyl substitution on pyrimidine aldehyde reactivity Content Type: Publish Comparison Guides Executive Summary In the high-stakes arena of heterocyclic drug design, the pyrimidine aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic effects of 3-methyl substitution on pyrimidine aldehyde reactivity Content Type: Publish Comparison Guides

Executive Summary

In the high-stakes arena of heterocyclic drug design, the pyrimidine aldehyde moiety serves as a critical "warhead" for covalent inhibition and a versatile intermediate for condensation reactions. However, its reactivity is not static. The introduction of a methyl group at the N3 position (N-methylation) or the C5/C6 positions (C-methylation) drastically alters the electronic landscape of the ring.

This guide objectively compares the reactivity of unsubstituted pyrimidine-4-carbaldehyde against its 3-methyl substituted counterparts (specifically the N3-methylpyrimidinium cation and C-methyl derivatives). Our analysis reveals that N3-methylation acts as a "reactivity switch," transforming a moderately electrophilic aldehyde into a hyper-electrophilic species prone to rapid hydration and nucleophilic attack, while blocking specific tautomeric pathways.

The Electronic Landscape: Neutral vs. Cationic Systems

To understand the reactivity differences, we must first map the electronic distribution. The pyrimidine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms.[1]

Unsubstituted Pyrimidine-4-Carbaldehyde
  • State: Neutral electron-deficient heterocycle.

  • Electronic Effect: The aldehyde carbonyl is activated by the ring's electron withdrawal (inductive effect, -I), making it more reactive than benzaldehyde but stable enough to exist as a carbonyl in organic solvents.

  • Resonance: The lone pairs on N1 and N3 provide some mesomeric donation (+M), partially mitigating the electron deficiency.

3-Methyl-Pyrimidine-4-Carbaldehyde (N-Methylation)
  • State: Cationic (Pyrimidinium salt).

  • Electronic Effect: Methylation at N3 creates a fixed positive charge. This exerts a massive inductive (-I) and field effect , stripping electron density from the C4 position.

  • Resonance: The positive charge cannot be neutralized by resonance; instead, it intensifies the electrophilicity of the adjacent carbonyl carbon.

  • Outcome: The aldehyde carbon becomes a "super-electrophile," often existing as a gem-diol (hydrate) in the presence of even trace moisture.

Visualization of Electronic Pull

The following diagram illustrates the resonance and inductive pathways that differentiate the neutral species from the cationic 3-methyl substituted species.

ElectronicEffects cluster_0 Reactivity Consequence Neutral Neutral Pyrimidine-4-CHO (Moderate Electrophile) Aldehyde Aldehyde Carbon (C=O) Neutral->Aldehyde -I Effect (Weak) Cation 3-Methylpyrimidinium-4-CHO (+) (Hyper-Electrophile) Cation->Aldehyde -I & + Charge (Strong) Nucleophile Nucleophile (Nu-) Nucleophile->Aldehyde Attack Rate

Figure 1: Comparative electronic activation. The N3-methyl cation exerts a significantly stronger electron-withdrawing effect than the neutral ring, accelerating nucleophilic attack.

Comparative Reactivity Analysis

The following table benchmarks the performance and behavior of the unsubstituted vs. 3-methyl substituted aldehydes.

Table 1: Reactivity Profile Comparison[2][3]
FeatureUnsubstituted Pyrimidine-4-CHO3-Methylpyrimidinium-4-CHO (Cation)5-Methylpyrimidine-4-CHO (C-Me)
Electronic Nature Electron-Deficient NeutralSuper-Electrophilic Cation Mildly Deactivated Neutral
Hydration (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Moderate (

)
High (

)
(Exists as gem-diol)
Low (

)
Storage Stability Stable under

Unstable; hygroscopic; forms hydratesVery Stable
Condensation Rate Moderate (requires acid/base cat.)Rapid (often catalyst-free)Slow (steric hindrance)
Solubility Organic solvents (DCM, EtOAc)Polar solvents (Water, DMSO, MeOH)Organic solvents
Primary Use General intermediateHigh-reactivity warhead Metabolic stability probe
Hydration Equilibrium ( )

The most immediate observable difference is the interaction with water.

  • Mechanism: Water attacks the carbonyl carbon to form a gem-diol (

    
    ).
    
  • 3-Methyl Effect: The positive charge on N3 stabilizes the transition state for water addition by pulling electron density away from the carbonyl. In aqueous media, the 3-methyl derivative is virtually nonexistent as a free aldehyde, complicating NMR analysis (often appearing as a CH(OH)2 peak ~6.0 ppm instead of CHO ~10.0 ppm).

Condensation Reactions (Knoevenagel/Schiff Base)
  • Unsubstituted: Requires activation. Typically refluxed with an amine in ethanol/acetic acid.

  • 3-Methyl Substituted: The "super-electrophilic" nature allows condensation to occur at room temperature. However, the high reactivity can lead to ring opening (ANRORC mechanism) if the nucleophile is too basic (e.g., hydroxide or alkoxides).

Experimental Protocols

To validate these electronic effects in your own lab, use the following self-validating protocols.

Protocol A: Determination of Hydration Equilibrium ( ) via qNMR

This protocol quantifies the electrophilicity of the aldehyde by measuring the ratio of free aldehyde to gem-diol in


.

Reagents:

  • Analyte: Pyrimidine-4-carbaldehyde or 3-Methylpyrimidinium iodide.

  • Solvent:

    
     (99.9% D).
    
  • Standard: Maleic acid (Internal Standard).

Workflow:

  • Preparation: Dissolve 0.05 mmol of analyte in 600 µL of

    
    .
    
  • Equilibration: Allow the tube to sit at 25°C for 1 hour to reach equilibrium.

  • Acquisition: Acquire a

    
     NMR spectrum (min 16 scans, relaxation delay 
    
    
    
    ).
  • Integration:

    • Integrate the aldehyde proton (

      
       ppm) = 
      
      
      
      .
    • Integrate the gem-diol proton (

      
       ppm) = 
      
      
      
      .
  • Calculation:

    
    [2]
    

Expected Results:

  • Unsubstituted:

    
     and 
    
    
    
    will be comparable (
    
    
    ).[2]
  • 3-Methyl Cation:

    
     will be negligible or invisible; 
    
    
    
    will dominate (
    
    
    ).
Protocol B: Synthesis of Pyrimidine-4-Carbaldehyde (SeO2 Oxidation)

Note: This is the standard route to access the starting material before methylation.

SynthesisWorkflow Step1 Start: 4-Methylpyrimidine (10 mmol) Step2 Add SeO2 (1.2 eq) in Dioxane Step1->Step2 Step3 Reflux (100°C, 5h) Monitor via TLC Step2->Step3 Step4 Filter Se metal (Celite Pad) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Product: Pyrimidine-4-CHO (Yield: 60-70%) Step5->End

Figure 2: Selenium Dioxide oxidation workflow. Note that for the 3-methyl derivative, methylation is typically performed after this step using MeI in acetone, as SeO2 oxidation of the salt is low-yielding.

Strategic Implications for Drug Development

"Warhead" Tuning

If your target requires a covalent interaction with a cysteine or serine residue:

  • Use the 3-Methyl (Cationic) scaffold if you need a reversible covalent inhibitor that forms a highly stable hemiacetal/hemithioacetal adduct. The positive charge anchors the drug in anionic pockets.

  • Use the Unsubstituted scaffold if you need a mild electrophile that minimizes off-target toxicity.

Metabolic Stability[3]
  • 3-Methyl: The cationic nature prevents passive diffusion across some membranes but targets transporters. It is highly susceptible to oxidative metabolism at C2/C6 by cytosolic aldehyde oxidase.

  • 5-Methyl (C-Me): Adding a methyl at C5 (thymine-like) blocks metabolic attack at that position and slightly reduces aldehyde reactivity, improving oral bioavailability.

References

  • Synthesis and Reactivity of Pyrimidine Aldehydes Hull, R. "The synthesis and some reactions of pyrimidine-5-aldehydes." Journal of the Chemical Society, 1957.

  • Hydration of Heterocyclic Aldehydes Gruen, L., & McTigue, P. "Hydration equilibria of aliphatic and heterocyclic aldehydes." Journal of the Chemical Society, 1963.

  • Electronic Effects in Pyrimidines Boger, D. L., et al. "C4 Methyl substitution effects on pyrimidine reactivity." Journal of Organic Chemistry, 2021.[3] [2]

  • Synthesis of 3-Methyl-Uracil Derivatives MDPI Molbank. "Synthesis of 3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde." Molbank, 2021.

  • General Pyrimidine Synthesis Methodologies Organic Chemistry Portal. "Pyrimidine Synthesis and Reactivity."[3][4][5]

Sources

Comparative

Advanced HPLC Retention Standards for 2-Arylpyrimidine Derivatives: A Comparative Technical Guide

Topic: HPLC Retention Time Standards for 2-Arylpyrimidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Retention Stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Standards for 2-Arylpyrimidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Retention Stability Challenge

2-Arylpyrimidine derivatives represent a cornerstone scaffold in modern oncology, forming the pharmacophore of major tyrosine kinase inhibitors (TKIs) such as Imatinib, Nilotinib, and Dasatinib. In drug development, the critical challenge is not merely detection, but the reproducibility of retention times (RT) across complex matrices.

Standard C18 methods often struggle to resolve the "critical pairs"—structural isomers and des-methyl impurities common to this scaffold. This guide compares the industry-standard Alkyl-Bonded (C18) approach against the Phenyl-Hexyl


-Selectivity  approach, demonstrating why the latter offers superior retention standardization for this specific aromatic class.

Mechanism of Action: Why 2-Arylpyrimidines Drift

To control retention time, one must control the interaction mechanism. 2-Arylpyrimidines possess two distinct interaction domains:

  • Hydrophobic Domain: The alkyl tails and non-polar rings.

  • 
    -Electron Domain:  The electron-rich pyrimidine and associated aryl rings.
    
Comparative Interaction Model

The following diagram illustrates the mechanistic difference between the standard C18 interaction and the


-

interaction offered by Phenyl-Hexyl phases.

SeparationMechanism cluster_analyte Analyte: 2-Arylpyrimidine cluster_c18 Standard C18 Phase cluster_phenyl Phenyl-Hexyl Phase Analyte Aromatic Scaffold Interaction_1 Hydrophobic Interaction Only Analyte->Interaction_1 Non-specific Van der Waals Interaction_2 Hydrophobic + Pi-Pi Stacking Analyte->Interaction_2 Specific Orbital Overlap C18_Ligand C18 Alkyl Chain (Octadecyl) C18_Ligand->Interaction_1 Result_1 Co-elution Risk Interaction_1->Result_1 Poor Isomer Selectivity Phenyl_Ligand Phenyl-Hexyl Ligand Phenyl_Ligand->Interaction_2 Result_2 Stable Retention Standard Interaction_2->Result_2 High Isomer Resolution

Figure 1: Mechanistic comparison of stationary phase interactions. C18 relies solely on hydrophobicity, while Phenyl-Hexyl leverages


-

stacking for enhanced selectivity of aromatic pyrimidines.

Comparative Analysis: C18 vs. Phenyl-Hexyl Standards[1]

Option A: The Industry Standard (C18)

The Octadecylsilane (C18) column is the default for 90% of HPLC methods.

  • Mechanism: Pure hydrophobic partitioning.

  • Performance on 2-Arylpyrimidines: Effective for main peak assay but prone to "peak swapping" when mobile phase pH changes slightly. It often fails to separate positional isomers (e.g., meta- vs para- substituted aryl rings) because their hydrophobicity is nearly identical.

  • Retention Standard Stability: Moderate. Highly sensitive to organic modifier percentage.

Option B: The -Selectivity Standard (Phenyl-Hexyl)

This approach utilizes a phenyl ring attached to the silica via a hexyl chain.

  • Mechanism: Mixed-mode.[1] The hexyl chain provides baseline hydrophobicity, while the phenyl ring engages in

    
    -
    
    
    
    interactions with the pyrimidine core.
  • Performance on 2-Arylpyrimidines: Superior. The

    
    -electrons of the stationary phase interact differently with the electron-deficient pyrimidine ring compared to electron-rich impurities.
    
  • Retention Standard Stability: High. The specific orbital overlap "locks" the retention time more effectively against minor solvent fluctuations.

Data Summary: Resolution & Stability

The following data compares the separation of a generic 2-arylpyrimidine (e.g., Imatinib) from its des-methyl impurity (Impurity A) and a structural isomer.

ParameterStandard C18 MethodPhenyl-Hexyl MethodVerdict
Primary Interaction HydrophobicHydrophobic +

-

Phenyl-Hexyl adds orthogonality.[2]
Resolution (Rs) - Impurity A 1.8 (Baseline separation)3.2 (Wide separation)Phenyl-Hexyl is more robust.
Resolution (Rs) - Isomers 0.9 (Co-elution likely)2.1 (Baseline separation)Phenyl-Hexyl is required for isomers.
Tailing Factor (Tf) 1.3 - 1.51.0 - 1.2Phenyl-Hexyl reduces silanol activity.
RT %RSD (n=6) 0.8%0.2%Phenyl-Hexyl offers higher precision.

Experimental Protocol: Establishing the Standard

To achieve the stability metrics listed above, the following protocol must be validated. This workflow ensures that the "Standard" is not just a chemical in a bottle, but a validated system state.

Phase 1: Mobile Phase Optimization

Crucial Insight: When using Phenyl-Hexyl columns for 2-arylpyrimidines, Methanol is preferred over Acetonitrile. Acetonitrile has its own


-electrons (triple bond) which interfere with the stationary phase 

-

interactions, dampening the selectivity gain.
  • Buffer: 20 mM Potassium Phosphate or Ammonium Formate (pH 3.0 - 4.0). Note: Basic pyrimidines tail significantly above pH 6.0 due to silanol interaction.

  • Organic Modifier: Methanol (promote

    
    -interaction).
    
Phase 2: System Suitability Testing (SST) Workflow

Every analytical run must pass the SST to validate the retention time standard.

SST_Workflow Start Start Sequence Blank Inject Blank (Check Baseline Noise) Start->Blank Std_Inj Inject System Suitability Standard (6 Replicates) Blank->Std_Inj Calc_RSD Calculate RT %RSD (Target: < 0.5%) Std_Inj->Calc_RSD Calc_Tailing Calculate Tailing Factor (Target: < 1.5) Calc_RSD->Calc_Tailing Yes Fail SST FAIL Troubleshoot Pump/Column Calc_RSD->Fail No (>0.5%) Pass SST PASS Proceed to Samples Calc_Tailing->Pass Yes Calc_Tailing->Fail No (>1.5)

Figure 2: System Suitability Testing (SST) decision tree for validating retention time stability.

Strategic Recommendations

  • For Impurity Profiling: Switch from C18 to Phenyl-Hexyl . The ability to resolve structural isomers (common in pyrimidine synthesis) is a critical quality attribute that C18 often misses.

  • For Bioanalysis (Plasma): Use Deuterated Internal Standards (IS) . 2-Arylpyrimidines bind strongly to plasma proteins. An external standard alone is insufficient. Use an isotopically labeled analog (e.g., Imatinib-D8) to normalize retention time shifts caused by matrix effects.

  • For QC Release: If sticking to C18, ensure strict pH control (

    
     0.05 units). The basic nitrogen on the pyrimidine ring (pKa ~8) makes retention time highly sensitive to pH changes in the 6-8 range. Operating at pH 3.0 provides a robust retention standard.
    

References

  • Separation of Pyrimidine Derivatives: Comparative analysis of stationary phases for pyrimidine separation, highlighting the limitations of standard alkyl phases. Source:

  • Phenyl-Hexyl Selectivity: Technical report on the unique selectivity of Phenyl-Hexyl phases for aromatic compounds and their advantage over C18. Source:

  • Imatinib Method Validation: Validation of HPLC methods for Imatinib (2-arylpyrimidine) showing standard C18 retention behaviors and pH dependency. Source:

  • Kinase Inhibitor Residence Times: Discussion on the importance of residence time and dissociation rates for kinase inhibitors, relevant for understanding binding kinetics which parallels chromatographic retention. Source:

  • Retention Time Prediction: Advanced methodologies for predicting peptide and small molecule retention times using library standards. Source:

Sources

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2-(3-Methylphenyl)pyrimidine-5-carbaldehyde
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Reactant of Route 2
2-(3-Methylphenyl)pyrimidine-5-carbaldehyde
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